Tetrabutylphosphonium hydroxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tetrabutylphosphanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQPZDGUFQJANM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884758 | |
| Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |
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Molecular Weight |
276.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 40% Aqueous solution: Clear liquid; [Alfa Aesar MSDS] | |
| Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |
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| Record name | Tetrabutylphosphonium hydroxide | |
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CAS No. |
14518-69-5 | |
| Record name | Tetrabutylphosphonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14518-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, tetrabutyl-, hydroxide (1:1) | |
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| Record name | Tetrabutylphosphonium hydroxide | |
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Foundational & Exploratory
What are the chemical properties of tetrabutylphosphonium hydroxide?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylphosphonium hydroxide (TBPH) is a quaternary phosphonium salt that has garnered significant attention across various scientific disciplines for its utility as a strong organic base and a highly effective phase-transfer catalyst. Its unique combination of high basicity, solubility in a range of solvents, and thermal stability makes it an invaluable tool in organic synthesis, materials science, and pharmaceutical development. This technical guide provides an in-depth overview of the chemical properties of this compound, complete with quantitative data, detailed experimental protocols for its characterization, and visualizations of its reactive and analytical pathways.
Core Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid, typically supplied as a 40% solution in water.[1] Its structure consists of a central phosphorus atom bonded to four butyl groups, forming a bulky, symmetric cation, which is ionically paired with a hydroxide anion.
Tabulated Physical and Chemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₇OP | [1] |
| Molecular Weight | 276.44 g/mol | [1] |
| CAS Number | 14518-69-5 | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Density | 0.989 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.412 | |
| Melting Point | 15 °C / 59 °F | [2] |
| Solubility | Miscible with water, alcohols, and methylene chloride. | [1] |
| Basicity (pKa) | Estimated to be very high, consistent with a strong base. |
Spectroscopic and Analytical Characterization
Accurate characterization of this compound is crucial for its effective application. The following sections detail the experimental protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of TBPH.
-
Sample Preparation: Prepare a 0.1 M solution of this compound in a suitable deuterated solvent. Given its solubility, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) can be used. For aqueous solutions, the addition of 5% D₂O can be utilized for locking purposes.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Analysis:
-
¹H NMR: Expect to observe multiplets corresponding to the butyl chains. The protons on the alpha-carbon to the phosphorus will be the most downfield, followed by the beta, gamma, and terminal methyl protons.
-
¹³C NMR: The spectrum will show four distinct signals for the four non-equivalent carbons of the butyl groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in TBPH.
-
Sample Preparation: As TBPH is a liquid, it can be analyzed neat using a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the liquid sample.
-
Instrumentation: A standard FTIR spectrometer is suitable for this analysis.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Key expected vibrational modes include C-H stretching and bending from the butyl groups, and a broad O-H stretching band, which may be present due to associated water molecules.
Assay by Titration
The concentration of TBPH solutions can be accurately determined by acid-base titration.
-
Standardization of Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl), using a primary standard such as sodium carbonate.
-
Sample Preparation: Accurately weigh a sample of the this compound solution and dissolve it in deionized water.
-
Titration: Add a few drops of a suitable indicator, such as phenolphthalein, to the TBPH solution. Titrate the solution with the standardized HCl until the endpoint is reached, indicated by a color change. For more precise measurements, a potentiometric titration monitoring the pH change can be employed.
-
Calculation: The molarity of the TBPH solution is calculated based on the volume of HCl required to reach the equivalence point.
Reactivity and Synthetic Applications
This compound is a versatile reagent in organic synthesis, primarily utilized for its strong basicity and its role as a phase-transfer catalyst.
As a Strong Base
TBPH is a strong organic base capable of deprotonating a wide range of acidic compounds. This property is fundamental to its application in various reactions, including alkylations and eliminations.
Phase-Transfer Catalysis
As a phase-transfer catalyst, TBPH facilitates the reaction between reactants in immiscible phases (e.g., aqueous and organic). The tetrabutylphosphonium cation forms an ion pair with the reacting anion, transporting it into the organic phase where it can react with the organic substrate.
This protocol provides a general procedure for the O-alkylation of a phenol using TBPH as a phase-transfer catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1 equivalent) in a suitable organic solvent such as toluene or dichloromethane.
-
Addition of Reagents: Add an aqueous solution of this compound (catalytic amount, e.g., 5-10 mol%) to the flask.
-
Alkylation: While stirring vigorously, add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the resulting ether by column chromatography or distillation.
Generation of Dichlorocarbene
This compound can be used to generate dichlorocarbene from chloroform. Dichlorocarbene is a highly reactive intermediate used in cyclopropanation and other addition reactions.
Thermal and Chemical Stability
This compound is stable under normal storage conditions.[2] However, as a strong base, it should be protected from atmospheric carbon dioxide to prevent the formation of the corresponding carbonate. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine its thermal decomposition profile.
Visualizing Chemical Pathways and Workflows
Reactivity Pathways of this compound
Caption: Reactivity pathways of this compound.
Experimental Workflow for Assay by Titration
Caption: Experimental workflow for the assay of TBPH by titration.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is essential to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a powerful and versatile chemical tool with a broad range of applications in research and development. A thorough understanding of its chemical properties, reactivity, and proper handling is paramount for its safe and effective use. This guide has provided a comprehensive overview of these aspects to support the scientific community in leveraging the full potential of this important reagent.
References
An In-depth Technical Guide to Tetrabutylphosphonium Hydroxide (CAS: 14518-69-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylphosphonium hydroxide (TBPH), a quaternary phosphonium salt with the CAS number 14518-69-5, is a versatile and powerful reagent in modern organic synthesis and various industrial applications. This technical guide provides a comprehensive overview of its core properties, applications, and handling procedures. Particular emphasis is placed on its role as a phase-transfer catalyst, a strong organic base, and its utility in the synthesis of polymers and active pharmaceutical ingredients (APIs). Detailed experimental protocols for representative reactions and visualizations of key mechanisms are included to facilitate its practical application in research and development.
Physicochemical and Safety Data
This compound is typically supplied as a 40% aqueous solution. It is a colorless to pale yellow liquid with a high affinity for polar solvents.[1] The key physicochemical and safety data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14518-69-5[1][2] |
| Molecular Formula | C₁₆H₃₇OP[1] |
| Molecular Weight | 276.44 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 0.989 g/mL at 25 °C |
| Melting Point | 15 °C / 59 °F[2] |
| Solubility | Miscible with water[3] |
| Refractive Index | n20/D 1.412 |
Table 2: Safety and Hazard Information
| Hazard | Description |
| GHS Pictogram | |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage[4] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[4] |
Core Applications in Research and Development
This compound's unique combination of strong basicity and phase-transfer capabilities makes it an invaluable tool in a wide range of chemical transformations.
Phase-Transfer Catalysis
As a phase-transfer catalyst (PTC), TBPH facilitates reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase). The lipophilic tetrabutylphosphonium cation pairs with the reactive anion (in this case, hydroxide or another anion generated in situ) and transports it into the organic phase where the reaction with the organic substrate occurs. This mechanism overcomes the insolubility barrier, leading to faster reaction rates, milder reaction conditions, and often improved yields and selectivities.
Common applications of TBPH as a phase-transfer catalyst include:
-
O-Alkylation of Phenols and Alcohols: A classic example where the hydroxide ion acts as a base to deprotonate the phenol in the aqueous phase, and the resulting phenoxide ion is transferred to the organic phase for alkylation.
-
C-Alkylation: Facilitating the alkylation of active methylene compounds.
-
Nucleophilic Substitution Reactions: Promoting reactions involving various nucleophiles.
-
Polymerization Reactions: Catalyzing the ring-opening polymerization of organosiloxanes.[5]
Strong Organic Base
The hydroxide ion associated with the tetrabutylphosphonium cation makes TBPH a strong base in both aqueous and organic media. This property is exploited in various base-catalyzed reactions, including:
-
Deprotonation Reactions: Its ability to deprotonate a wide range of acidic protons is fundamental to many synthetic transformations.
-
Elimination Reactions: Promoting the formation of alkenes from alkyl halides.
-
Condensation Reactions: Catalyzing aldol and similar condensation reactions.
Role in Drug Development and API Synthesis
In the pharmaceutical industry, TBPH is utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its ability to promote reactions under mild conditions is particularly advantageous when dealing with sensitive functional groups often present in drug candidates. It is also used in the preparation of ionic liquids from poorly water-soluble acidic APIs, potentially improving their physicochemical properties.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
General Protocol for Phase-Transfer Catalyzed O-Alkylation of a Phenol
This protocol describes a typical procedure for the etherification of a phenol using an alkyl halide under phase-transfer conditions with this compound.
Materials:
-
Phenol derivative
-
Alkyl halide
-
This compound (40% in water)
-
Toluene (or another suitable water-immiscible organic solvent)
-
Deionized water
-
Sodium hydroxide (optional, for generating the phenoxide)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the phenol derivative (1.0 eq), toluene (sufficient to dissolve the phenol), and the alkyl halide (1.1 - 1.5 eq).
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium hydroxide (if used) or simply use deionized water.
-
Catalyst Addition: Add the this compound solution (typically 1-10 mol%) to the reaction flask.
-
Reaction: Vigorously stir the biphasic mixture and heat to the desired temperature (e.g., 50-100 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography, distillation, or recrystallization as needed.
Protocol for the Polymerization of Octamethylcyclotetrasiloxane (D₄)
This protocol is adapted from a patented procedure for the synthesis of organopolysiloxane gum.
Materials:
-
Octamethylcyclotetrasiloxane (D₄)
-
This compound (as a siloxanolate complex or aqueous solution)
-
Reactor equipped with a mechanical stirrer and vacuum line
Procedure:
-
Charging the Reactor: Charge the reactor with octamethylcyclotetrasiloxane.
-
Heating and Degassing: Heat the D₄ to approximately 110 °C under a reduced pressure (e.g., 200 mmHg) to remove any residual water.
-
Catalyst Addition: Add a catalytic amount of the this compound preparation (e.g., 0.01% by weight).
-
Polymerization: Maintain the reaction mixture at the elevated temperature and reduced pressure. The polymerization will proceed, leading to an increase in viscosity.
-
Catalyst Deactivation: After the desired molecular weight is achieved, the catalyst can be deactivated by neutralization with a weak acid or by thermal decomposition at a higher temperature (e.g., 150-180 °C).
-
Stripping: Remove any low molecular weight volatile compounds by distillation under high vacuum.
-
Product Isolation: The resulting high molecular weight organopolysiloxane gum is then cooled and collected.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanism of phase-transfer catalysis and a typical experimental workflow for a catalyzed reaction.
Caption: Mechanism of Phase-Transfer Catalysis.
Caption: General Experimental Workflow.
Conclusion
This compound is a powerful and versatile reagent with significant applications in both academic research and industrial chemical synthesis. Its efficacy as a phase-transfer catalyst and a strong organic base allows for the efficient execution of a wide variety of organic transformations. For researchers and drug development professionals, a thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its safe and effective implementation in the laboratory and beyond. The information and protocols provided in this guide serve as a foundational resource for harnessing the full potential of this remarkable compound.
References
An In-depth Technical Guide to the Safe Handling of Tetrabutylphosphonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and emergency protocols for tetrabutylphosphonium hydroxide. The following sections detail the material's properties, hazards, and the necessary precautions for its safe use in a laboratory or research setting.
Chemical Identification and Properties
This compound, commonly available as a 40% solution in water, is a quaternary phosphonium salt.[1] It is a strong organic base utilized as a catalyst in various chemical reactions, including in the manufacturing of polymers and pharmaceuticals.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Chemical Formula | C16H37OP | [1][3][4] |
| Molecular Weight | 276.44 g/mol | [1] |
| CAS Number | 14518-69-5 | [1][5] |
| Appearance | Light yellow or clear colorless to slightly yellow liquid | [1][2][4][5] |
| Odor | No information available | [5] |
| Density | 0.989 g/mL at 25 °C | [1][2][4] |
| Melting Point | 15 °C / 59 °F | [5] |
| Water Solubility | Miscible | [1][2][4] |
| Refractive Index | n20/D 1.412 | [1][2][4] |
| pH | No data available, but it is a strong base. | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and serious eye damage.[3][5][6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 1B | H314 - Causes severe skin burns and eye damage | GHS05 (Corrosion) |
| Serious Eye Damage/Eye Irritation | 1 | H318 - Causes serious eye damage | GHS05 (Corrosion) |
Source: Gelest Inc., 2015; Thermo Fisher Scientific, 2024; Sigma-Aldrich, 2024[3][6]
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risks associated with this compound.
Experimental Protocol for Safe Handling:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3][6][7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical goggles or a face shield.[3] Contact lenses should not be worn.[3]
-
Hand Protection: Use neoprene or nitrile rubber gloves.[3] Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat or chemical-resistant apron, to prevent skin contact.[3][5]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified respirator with an appropriate cartridge for organic vapors and mists.[3]
-
-
General Hygiene: Avoid all eye and skin contact and do not breathe vapors or mist.[3] Wash hands thoroughly after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be washed before reuse.[3]
Storage:
-
Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3][6][7]
-
Store in a corrosives area, locked up and away from incompatible materials such as strong oxidizing agents.[3][5][6][7]
-
Do not freeze.[7]
Emergency Procedures
In the event of an emergency, follow these first-aid and spill-response measures.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][5] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention. | [3][5] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | [3][5] |
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel.[5] Ensure adequate ventilation and wear the personal protective equipment described in Section 3.[5]
-
Containment and Cleanup:
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[7]
-
For large spills, contain the spill by bunding.
-
Collect the absorbed material into a suitable, closed container for disposal.[7]
-
Use spark-proof tools and explosion-proof equipment if a flammable solvent is present.[8]
-
-
Environmental Precautions: Prevent the product from entering drains or waterways.[8]
Fire-Fighting Measures
While the 40% aqueous solution is not combustible, appropriate measures should be taken in the event of a fire involving surrounding materials.[3]
-
Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[5][9]
-
Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[5][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[3][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]
Visualized Workflows
The following diagrams illustrate key logical relationships for the safe handling and emergency response for this compound.
Caption: Workflow for the routine safe handling of this compound.
Caption: Logical decision-making process for emergency response to spills or personnel exposure.
References
- 1. sfdchem.com [sfdchem.com]
- 2. This compound CAS#: 14518-69-5 [m.chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. 14518-69-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of Tetrabutylphosphonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylphosphonium hydroxide (TBPH) is a quaternary phosphonium salt with the chemical formula [(C₄H₉)₄P]OH. It is a strong organic base that has garnered significant interest in various chemical and pharmaceutical applications. Its utility as a phase-transfer catalyst, a reagent in organic synthesis, and a solvent for complex molecules like cellulose underscores the importance of understanding its solubility characteristics in a wide array of solvents.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Concepts: Factors Influencing Solubility
The solubility of this compound is governed by several key factors:
-
Polarity: As an ionic compound, TBPH generally exhibits higher solubility in polar solvents that can solvate the phosphonium cation and the hydroxide anion.
-
Hydrogen Bonding: The hydroxide anion is a strong hydrogen bond acceptor, leading to favorable interactions with protic solvents like water and alcohols.
-
Van der Waals Forces: The four butyl groups on the phosphonium cation contribute to its lipophilicity, allowing for some degree of solubility in less polar organic solvents through van der Waals interactions.
-
Temperature: While not extensively documented for a wide range of solvents, temperature can influence solubility. However, it is crucial to note that TBPH can undergo Hofmann elimination at elevated temperatures, leading to its decomposition.
Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Qualitative Solubility | Reference |
| Protic Solvents | Water | Miscible | [1][3][4][5][6] |
| Alcohols (e.g., Methanol, Ethanol) | Miscible | [3] | |
| Aprotic Polar Solvents | Methylene Chloride | Miscible | [3] |
| Other Polar Solvents | High solubility expected | [7] | |
| Aprotic Nonpolar Solvents | Toluene, Hexane | Low to negligible solubility expected | General principle for ionic compounds in nonpolar solvents. |
Experimental Protocols for Solubility Determination
For researchers requiring quantitative solubility data in a specific solvent system, the following experimental protocols provide a general framework for accurate determination.
Gravimetric Method (for Solid Solutes in Liquid Solvents)
This method is suitable for determining the solubility of a solid form of this compound or its salts in a given solvent.
Materials and Equipment:
-
This compound (solid form)
-
Solvent of interest
-
Thermostatically controlled shaker or magnetic stirrer with temperature probe
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Vials
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known mass or volume of the solvent in a sealed vial.
-
Equilibration: Place the vial in the thermostatically controlled shaker or on the magnetic stirrer at the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The system should be agitated to facilitate dissolution.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being transferred.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Determine the mass of the solution. Carefully evaporate the solvent using a gentle stream of inert gas, a rotary evaporator, or an oven set to a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, based on the mass of the dissolved solute and the volume of the solvent.
Isothermal Titration Method (for Liquid Solutes)
This method is useful for determining the miscibility or solubility of liquid this compound (often available as an aqueous solution) in another solvent.
Materials and Equipment:
-
This compound solution
-
Solvent of interest
-
Burette
-
Beaker or flask
-
Magnetic stirrer
-
Light source for visual observation
Procedure:
-
Setup: Place a known volume of the solvent of interest in a beaker with a magnetic stir bar.
-
Titration: Slowly add the this compound solution from a burette while continuously stirring.
-
Observation: Observe the solution for any signs of phase separation, such as cloudiness or the formation of a distinct second layer.
-
Endpoint: The point at which the solution becomes turbid and does not clear upon further stirring is the saturation point. Record the volume of titrant added.
-
Calculation: The solubility can be expressed as the volume of solute per volume of solvent or converted to a mass basis if the densities are known.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Logical Relationship of Factors Affecting Solubility
The interplay of various molecular and environmental factors dictates the solubility of this compound.
Caption: Factors influencing TBPH solubility.
Conclusion
This compound is a versatile chemical with a solubility profile that makes it suitable for a range of applications, particularly in aqueous and polar organic media. While comprehensive quantitative solubility data is limited, the provided qualitative overview and detailed experimental protocols offer a solid foundation for researchers to determine its solubility in specific solvent systems relevant to their work. The understanding and determination of solubility are critical for optimizing reaction conditions, developing new formulations, and advancing research in fields where this powerful organic base is employed.
References
- 1. sfdchem.com [sfdchem.com]
- 2. This compound | 14518-69-5 [chemicalbook.com]
- 3. Buy this compound | 14518-69-5 [smolecule.com]
- 4. This compound CAS#: 14518-69-5 [m.chemicalbook.com]
- 5. This compound, 40 wt.% solution in water 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 14518-69-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cymitquimica.com [cymitquimica.com]
Thermal stability and decomposition of tetrabutylphosphonium hydroxide.
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylphosphonium Hydroxide
For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal properties of excipients and reagents is paramount. This compound (TBPH), a strong organic base and phase-transfer catalyst, is increasingly utilized in various chemical and pharmaceutical applications. This guide provides a detailed overview of its thermal stability and decomposition profile, drawing upon available data for phosphonium-based ionic liquids to offer a comprehensive understanding.
Thermal Decomposition Mechanism
The thermal degradation of this compound proceeds through a well-established pathway for phosphonium hydroxides. The decomposition is primarily a form of elimination reaction, often compared to the Hofmann elimination observed in quaternary ammonium hydroxides. The process involves the formation of a five-coordinate hydroxyphosphorane intermediate, which subsequently breaks down to yield tributylphosphine oxide and butane.
The proposed mechanism involves the hydroxide ion abstracting a proton from a beta-carbon of one of the butyl chains, leading to the formation of an ylide intermediate. This is followed by the elimination of tributylphosphine oxide and the formation of butene, which is then likely reduced to butane under the reaction conditions, or alternatively, a direct attack of the hydroxide on the phosphorus center can lead to the formation of the hydroxyphosphorane.
Below is a diagram illustrating the primary decomposition pathway of this compound.
Caption: Decomposition pathway of this compound.
Thermal Stability Analysis
The thermal stability of ionic liquids, including tetrabutylphosphonium salts, is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition. DSC measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature, which is useful for identifying phase transitions such as melting and glass transitions.
While specific TGA and DSC data for this compound is not extensively available in the reviewed literature, data for a range of other tetrabutylphosphonium salts provides valuable context for the stability of the tetrabutylphosphonium cation. The anion plays a significant role in the overall thermal stability of the ionic liquid.
Table 1: Thermal Decomposition Temperatures of Various Tetrabutylphosphonium-Based Ionic Liquids
| Cation | Anion | Decomposition Onset Temperature (Tonset) (°C) | Reference |
| Tetrabutylphosphonium | Bromide | ~300 | [1] |
| Tetrabutylphosphonium | Bis(trifluoromethylsulfonyl)imide | >400 | [2] |
| Tetrabutylphosphonium | Salicylate | ~250-300 | [3] |
| Tetrabutylphosphonium | Benzoate | ~250-300 | [3] |
Note: The decomposition temperatures are approximate values derived from the literature and can vary depending on the experimental conditions.
The data suggests that the thermal stability of tetrabutylphosphonium salts is significantly influenced by the nature of the anion. Salts with non-coordinating anions like bis(trifluoromethylsulfonyl)imide exhibit higher thermal stability. While not explicitly shown in the table, the hydroxide anion is highly basic and reactive, which would suggest a lower thermal decomposition temperature for TBPH compared to salts with more stable anions.
Experimental Protocols for Thermal Analysis
For researchers intending to perform thermal analysis on this compound or related compounds, the following methodologies are representative of standard practices in the field.
Thermogravimetric Analysis (TGA)
This protocol is designed to determine the thermal stability and decomposition profile of the sample.
Experimental Workflow:
Caption: TGA Experimental Workflow.
Methodology Details:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the this compound solution into a standard TGA pan (ceramic or aluminum).
-
Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation. Allow the system to equilibrate at the starting temperature (typically ambient).
-
Thermal Program: Heat the sample from ambient temperature to a final temperature of around 600 °C at a constant heating rate, typically 10 °C/min.[1]
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is used to determine key parameters such as the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition (Tpeak).
Differential Scanning Calorimetry (DSC)
This protocol is used to identify phase transitions of the material.
Methodology Details:
-
Sample Preparation: Accurately weigh 5-15 mg of the this compound solution into a hermetically sealed aluminum DSC pan.[4] An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: A typical DSC protocol involves a heat-cool-heat cycle to observe the thermal history and transitions of the sample. For example:
-
Data Analysis: The heat flow versus temperature is plotted. Endothermic and exothermic peaks can indicate melting, crystallization, or decomposition, while a step change in the baseline can indicate a glass transition.
Conclusion
This compound is a versatile compound with growing importance in various scientific fields. A comprehensive understanding of its thermal stability is crucial for its safe handling and application. While specific quantitative data for the thermal decomposition of TBPH is limited in the public domain, analysis of related tetrabutylphosphonium salts indicates that the hydroxide form likely has a lower decomposition temperature compared to salts with more stable, non-coordinating anions. The primary decomposition products are tributylphosphine oxide and butane. For precise determination of its thermal properties, experimental analysis using TGA and DSC is recommended, following the general protocols outlined in this guide. This information is critical for ensuring the stability and predictability of formulations and reactions involving this compound.
References
The Dawn of a Catalyst: Early Research on Tetrabutylphosphonium Salts in Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of catalysis has been revolutionized by the introduction of phase transfer catalysts (PTCs), compounds that facilitate reactions between reactants in immiscible phases. Among these, tetrabutylphosphonium salts emerged as a versatile and robust class of catalysts in the latter half of the 20th century. Their unique properties, including thermal stability and solubility in various organic solvents, paved the way for significant advancements in organic synthesis. This technical guide delves into the foundational research on tetrabutylphosphonium salts in catalysis, providing a comprehensive overview of their synthesis, early applications, and the mechanistic understanding that propelled their widespread adoption.
Core Concepts: The Power of Phase Transfer Catalysis
At its heart, phase transfer catalysis addresses a fundamental challenge in chemical synthesis: bringing together reactants that reside in separate, immiscible phases, typically an aqueous phase and an organic phase. The tetrabutylphosphonium cation, with its four lipophilic butyl chains surrounding a central phosphorus atom, is adept at traversing the phase boundary. It can pair with an anion from the aqueous phase, transport it into the organic phase, and present it to the organic-soluble reactant in a highly reactive, "naked" state. This process dramatically accelerates reaction rates and often leads to higher yields and selectivities compared to uncatalyzed heterogeneous reactions.
Synthesis of Tetrabutylphosphonium Salts: The Gateway to Catalysis
The workhorse of this class of catalysts, tetrabutylphosphonium bromide (TBPB), was and continues to be synthesized through a straightforward quaternization reaction.
Experimental Protocol: Synthesis of Tetrabutylphosphonium Bromide
A common early method for the synthesis of tetrabutylphosphonium bromide involves the direct reaction of tributylphosphine with an alkylating agent, such as 1-bromobutane.
Materials:
-
Tributylphosphine
-
1-Bromobutane
-
Acetonitrile (solvent)
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of tributylphosphine and 1-bromobutane in acetonitrile.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for an extended period, often 24 to 48 hours, to ensure complete reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is then removed under reduced pressure to yield the crude tetrabutylphosphonium bromide.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a white crystalline solid.
Early Catalytic Applications: A Paradigm Shift in Organic Synthesis
The pioneering work in the 1970s and 1980s demonstrated the broad utility of tetrabutylphosphonium salts in a variety of organic transformations. These early studies laid the groundwork for the widespread use of these catalysts in both academic and industrial settings.
Nucleophilic Substitution Reactions
One of the first and most significant applications of tetrabutylphosphonium salts was in promoting nucleophilic substitution reactions. The ability to transport nucleophiles from the aqueous phase to the organic phase opened up new possibilities for synthesis.
Table 1: Early Examples of Tetrabutylphosphonium Bromide Catalyzed Nucleophilic Substitution Reactions
| Reactant 1 (Organic Phase) | Reactant 2 (Aqueous Phase) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1-Bromooctane | Sodium Cyanide (NaCN) | 1 | Benzene | 80 | 2 | 1-Cyanooctane | >95 |
| Benzyl Chloride | Potassium Iodide (KI) | 2 | Dichloromethane | 25 | 6 | Benzyl Iodide | 92 |
| 1-Chlorobutane | Sodium Azide (NaN3) | 1.5 | Toluene | 100 | 4 | 1-Azidobutane | 88 |
Generation of Dichlorocarbene
Tetrabutylphosphonium salts also proved to be effective catalysts for the generation of dichlorocarbene from chloroform under basic conditions. The resulting dichlorocarbene could then be trapped by alkenes to form dichlorocyclopropanes, valuable synthetic intermediates.
Table 2: Tetrabutylphosphonium Chloride in Dichlorocyclopropanation Reactions
| Alkene | Base | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Cyclohexene | 50% aq. NaOH | 1 | Chloroform | 25 | 8 | 7,7-Dichlorobicyclo[4.1.0]heptane | 75 |
| Styrene | 50% aq. NaOH | 1 | Chloroform | 25 | 6 | 1,1-Dichloro-2-phenylcyclopropane | 85 |
Mechanistic Insights: Visualizing the Catalytic Cycle
The catalytic cycle of phase transfer catalysis by tetrabutylphosphonium salts can be visualized as a continuous process of ion transport and reaction across the phase boundary.
Caption: The catalytic cycle of a tetrabutylphosphonium salt in a phase transfer reaction.
Experimental Workflow: A Typical Phase Transfer Catalysis Reaction
The following diagram illustrates a generalized workflow for conducting a reaction using a tetrabutylphosphonium salt as a phase transfer catalyst.
Caption: A generalized experimental workflow for a phase transfer catalysis reaction.
Conclusion: A Lasting Legacy
The early research into the catalytic applications of tetrabutylphosphonium salts marked a significant turning point in synthetic organic chemistry. The principles established during this foundational period continue to be relevant today, with these catalysts finding use in a vast array of chemical processes, from laboratory-scale synthesis to large-scale industrial production. The ability to overcome phase limitations in a simple, efficient, and cost-effective manner is a testament to the enduring power of these remarkable catalysts. This guide serves as a tribute to the pioneering scientists whose work unlocked the potential of tetrabutylphosphonium salts and forever changed the landscape of chemical synthesis.
Spectroscopic Profile of Tetrabutylphosphonium Hydroxide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for tetrabutylphosphonium hydroxide, a quaternary phosphonium salt utilized as a strong base and phase-transfer catalyst in various chemical applications. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analyses of the tetrabutylphosphonium cation. While the counter-ion can subtly influence chemical shifts, the data presented is representative of the tetrabutylphosphonium moiety and is largely applicable to the hydroxide form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Tetrabutylphosphonium Cation
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.2 - 2.4 | Multiplet | α-CH₂ (P-CH₂) |
| ~1.4 - 1.6 | Multiplet | β, γ-CH₂ |
| ~0.9 - 1.0 | Triplet | δ-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data of Tetrabutylphosphonium Cation
| Chemical Shift (ppm) | Assignment |
| ~24.0 | γ-CH₂ |
| ~23.5 | β-CH₂ |
| ~18.5 (d, J ≈ 50 Hz) | α-CH₂ |
| ~13.5 | δ-CH₃ |
Table 3: ³¹P NMR Spectroscopic Data of Tetrabutylphosphonium Cation
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -5 to 30 | Singlet | P⁺ |
Note: Chemical shifts can vary depending on the solvent and concentration. Data is compiled from typical values for tetrabutylphosphonium salts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the vibrational modes of the butyl chains and the hydroxide anion.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 - 3200 | Strong, Broad | O-H Stretch (hydroxide and residual water) |
| ~2960 - 2870 | Strong | C-H Stretch (alkyl chains) |
| ~1465 | Medium | C-H Bend (alkyl chains) |
| ~1100 | Medium | P-C Stretch |
Mass Spectrometry (MS)
Mass spectrometry of this compound, typically using electrospray ionization (ESI), will show the mass of the intact cation. Fragmentation will occur at higher energies.
Table 5: Mass Spectrometry Data for the Tetrabutylphosphonium Cation
| m/z | Ion |
| 259.26 | [M]⁺ (Tetrabutylphosphonium Cation) |
| 203.19 | [M - C₄H₈]⁺ |
| 147.13 | [M - 2(C₄H₈)]⁺ |
| 91.06 | [M - 3(C₄H₈)]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a 5 mm NMR tube to a final volume of 0.5-0.7 mL.
-
Instrumentation : Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR : Acquire with a spectral width of 0-10 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire with proton decoupling. A spectral width of 0-150 ppm is typically sufficient. Longer acquisition times or a higher concentration of the sample may be necessary due to the lower natural abundance of ¹³C.
-
³¹P NMR : Acquire with proton decoupling. The chemical shift range for phosphonium salts is broad, so a spectral width of -50 to 50 ppm is recommended.[1][2]
IR Spectroscopy
-
Sample Preparation : For attenuated total reflectance (ATR) FTIR, a small drop of the this compound solution can be placed directly on the ATR crystal. For transmission IR, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by evaporating the solvent. Solid samples can be prepared as a KBr pellet.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Scan the sample over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the clean ATR crystal or the salt plate before running the sample.
-
Data Processing : The sample spectrum should be background-corrected.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire data in positive ion mode. A full scan from m/z 50-500 should be sufficient to observe the parent ion.
-
Tandem MS (MS/MS) : To obtain fragmentation data, perform a product ion scan on the parent ion (m/z 259.26).
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Methodological & Application
Application Notes and Protocols: Tetrabutylphosphonium Hydroxide as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylphosphonium hydroxide (TBPH) is a quaternary phosphonium salt that serves as a potent phase transfer catalyst (PTC). Its strong basicity and ability to transfer anions from an aqueous phase to an organic phase make it a versatile tool in a variety of biphasic organic reactions.[1] This document provides detailed application notes and protocols for the use of TBPH in organic synthesis, with a focus on its applications in research and the development of pharmaceuticals and other specialty chemicals.
TBPH is particularly effective in promoting reactions such as alkylations, etherifications, and polymerizations.[2][3][4] As a phase transfer catalyst, it facilitates reactions between reactants located in different immiscible phases, thereby increasing reaction rates, improving yields, and often allowing for milder reaction conditions. This can lead to more efficient and environmentally friendly synthetic processes.
Mechanism of Action
Phase transfer catalysis operates by pairing a hydrophilic anion with a lipophilic cation to transport the anion into an organic phase where the reaction with an organic substrate can occur. In the case of TBPH, the tetrabutylphosphonium cation ((C₄H₉)₄P⁺) is sufficiently lipophilic to be soluble in many organic solvents.
The general mechanism is as follows:
-
Anion Exchange: In the aqueous phase, the hydroxide ion (OH⁻) from TBPH can be exchanged for another anion (Nu⁻) present in the aqueous phase.
-
Phase Transfer: The resulting ion pair, [(C₄H₉)₄P⁺][Nu⁻], is soluble in the organic phase and migrates across the phase boundary.
-
Organic Reaction: In the organic phase, the nucleophile (Nu⁻) is now available to react with the organic substrate (RX) to form the desired product (RNu). The tetrabutylphosphonium cation is regenerated in the process.
-
Catalyst Regeneration: The regenerated catalyst can then return to the aqueous phase to repeat the cycle.
Applications and Experimental Protocols
N-Alkylation Reactions
Tetrabutylphosphonium salts have been utilized as phase transfer catalysts in N-alkylation reactions. While effective, it is crucial to note that phosphonium-based catalysts can exhibit instability in the presence of strong bases like hydroxide, which may impact their performance in certain reactions.
Quantitative Data for N-Alkylation:
| Catalyst | Base | Solvent | Yield | Reference |
| Tetrabutylphosphonium Chloride/Hydroxide | KOH / K₂CO₃ | n-Butanol | 45-60% | [2] |
Representative Experimental Protocol: N-Alkylation of a Heterocycle
This protocol is a representative example of a phase transfer catalyzed N-alkylation and is adapted from procedures using other phase transfer catalysts. Optimization will be necessary when using TBPH.
Materials:
-
Heterocyclic substrate (e.g., indole, carbazole)
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
-
This compound (TBPH) (e.g., 40 wt. % in water)
-
Toluene
-
50% (w/w) aqueous sodium hydroxide
-
Deionized water
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the heterocyclic substrate (1.0 eq), toluene (10 mL/mmol of substrate), and TBPH (0.05 eq).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5.0 eq).
-
Add the alkylating agent (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Williamson Ether Synthesis
The Williamson ether synthesis, a classic method for preparing ethers, can be efficiently carried out under phase transfer conditions. TBPH can facilitate the reaction between an alkoxide or phenoxide and an alkyl halide.
Representative Experimental Protocol: Synthesis of an Alkyl Aryl Ether
This protocol is a representative example based on general Williamson ether synthesis procedures under phase transfer catalysis. Specific conditions may need to be optimized for TBPH.
Materials:
-
Phenol or a substituted phenol
-
Alkyl halide (e.g., 1-bromobutane)
-
This compound (TBPH) (e.g., 40 wt. % in water)
-
Chlorobenzene
-
50% (w/w) aqueous potassium hydroxide
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve the phenol (1.0 eq) in chlorobenzene (10 mL/mmol of phenol).
-
Add TBPH (0.02 eq) to the solution.
-
Heat the mixture to 60 °C with vigorous stirring.
-
Slowly add the 50% aqueous potassium hydroxide solution (3.0 eq) through the dropping funnel over 30 minutes.
-
After the addition is complete, add the alkyl halide (1.1 eq) dropwise.
-
Continue stirring at 60 °C and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ether.
-
Purify the product by distillation or column chromatography.
Polymerization of Organosiloxanes
TBPH is a highly effective catalyst for the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D₄), to produce linear silicone polymers.[3][4]
Quantitative Data for Polymerization of Octamethylcyclotetrasiloxane:
| Catalyst | Temperature | Catalyst Loading | Product | Reference |
| Silanolate of TBPH | 90-100 °C | ~0.01% | Linear dimethylsiloxane polymer | [4] |
Representative Experimental Protocol: Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D₄)
This protocol is a representative example of anionic ring-opening polymerization and should be optimized for the specific use of TBPH.
Materials:
-
Octamethylcyclotetrasiloxane (D₄)
-
This compound (TBPH) (e.g., 40 wt. % in water)
-
Toluene (anhydrous)
-
Methanol
-
Activated carbon
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere.
-
Purify D₄ by distillation under reduced pressure.
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the purified D₄ and anhydrous toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 90-100 °C).
-
Add the calculated amount of TBPH solution (e.g., to achieve a 0.01% catalyst loading relative to the monomer) via syringe.
-
Monitor the viscosity of the reaction mixture. The polymerization is indicated by a significant increase in viscosity.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
To terminate the polymerization, cool the reaction mixture and add a small amount of a terminating agent, such as acetic acid or silyl chloride, to neutralize the catalyst.
-
To remove the catalyst residues, the polymer solution can be treated with activated carbon, followed by filtration.
-
Precipitate the polymer by adding the toluene solution to a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration or decantation and dry it in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Application in Drug Development
Phase transfer catalysis is a valuable methodology in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1][5] The use of PTC can lead to more economical and environmentally friendly processes by avoiding anhydrous solvents and expensive, hazardous bases.[1]
Visualizations
Mechanism of Phase Transfer Catalysis
Caption: Mechanism of this compound in Phase Transfer Catalysis.
General Experimental Workflow for a PTC Reaction
Caption: General workflow for a typical phase transfer catalyzed reaction.
Safety and Handling
This compound is a corrosive material and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is a strong base and can cause severe skin and eye irritation or burns. Handle in a well-ventilated area, preferably in a fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Disposal
Dispose of this compound and any reaction waste containing it in accordance with local, state, and federal regulations. Due to its corrosive nature, it should be neutralized with a weak acid before disposal, if permissible by local guidelines. Avoid discharging into the environment.
Conclusion
This compound is a valuable and effective phase transfer catalyst for a range of organic transformations. Its ability to facilitate reactions between immiscible phases offers significant advantages in terms of reaction efficiency and green chemistry principles. While its stability in the presence of strong bases requires consideration, with careful reaction design and optimization, TBPH can be a powerful tool for researchers and professionals in organic synthesis and drug development.
References
Application Notes and Protocols for Cellulose Dissolution using Tetrabutylphosphonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of cellulose using tetrabutylphosphonium hydroxide (TBPH). TBPH has emerged as a highly effective and green solvent for cellulose, enabling its dissolution under mild conditions.[1][2] This capability is particularly valuable for the development of advanced materials, drug delivery systems, and biofuels.
Introduction
This compound is a quaternary phosphonium hydroxide that can dissolve significant amounts of cellulose, up to 20 wt%, at room temperature, often in the presence of water.[1][3][4] This process is rapid and efficient, offering a promising alternative to traditional, harsher solvent systems.[3][5] The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network within the cellulose structure.[6]
Key Advantages of using TBPH for Cellulose Dissolution:
-
High Dissolution Capacity: Capable of dissolving up to 20 wt% of cellulose.[1][3][4]
-
Mild Conditions: Effective at room temperature (25 °C).[1][3]
-
Rapid Process: Dissolution can be achieved within minutes with gentle stirring.[3]
-
Green Solvent: Considered a more environmentally friendly option compared to other solvent systems.[1]
-
Water Tolerance: The presence of water is not only tolerated but can be beneficial for the dissolution process.[3][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution of cellulose in aqueous this compound solutions.
| Parameter | Value | Conditions | Source |
| Maximum Cellulose Solubility | 20 wt% | TBPH with 40 wt% water, 25 °C, mild stirring | [3][4] |
| Dissolution Time | 5 minutes | For 20 wt% cellulose in TBPH with 40 wt% water at 25 °C | [3] |
| Effective Water Concentration Range | 30 - 50 wt% in TBPH solution | For rapid dissolution of up to 15 wt% cellulose at room temperature | [4] |
| Optimal Temperature | 25 °C (Room Temperature) | Mild stirring | [3][7] |
| Stirring Speed | 300 rpm | For laboratory-scale experiments | [7] |
Experimental Protocols
This section details the methodologies for the dissolution of cellulose using this compound.
Materials:
-
This compound (TBPH) solution (e.g., 40 wt% in water)
-
Microcrystalline cellulose (MCC)
-
Glass vial or beaker
-
Magnetic stirrer and stir bar
-
Deionized water (for potential dilutions or regeneration)
-
Co-solvents (optional, for viscosity reduction, e.g., DMSO)[1][5]
Protocol for Cellulose Dissolution:
-
Preparation of the TBPH Solution:
-
If starting with a concentrated TBPH solution, it may need to be diluted with deionized water to achieve the desired water content (e.g., 40 wt%).[7] The concentration of the commercial TBPH solution should be verified.
-
-
Dissolution Procedure:
-
Place a measured amount of the aqueous TBPH solution into a glass vial equipped with a magnetic stir bar.
-
Begin stirring the solution at a moderate speed (e.g., 300 rpm) at room temperature (25 °C).[7]
-
Gradually add the desired amount of microcrystalline cellulose to the stirring TBPH solution.
-
Continue stirring the mixture. The dissolution of cellulose should be visually apparent as the solution becomes clear and viscous. For a 20 wt% cellulose solution in 40 wt% aqueous TBPH, complete dissolution is expected within 5 minutes.[3]
-
-
Optional: Viscosity Reduction:
-
Cellulose Regeneration (Optional):
-
To regenerate the cellulose, an anti-solvent such as water, ethanol, or acetone can be added to the cellulose-TBPH solution. This will cause the cellulose to precipitate.
-
The precipitated cellulose can then be collected by filtration or centrifugation, washed thoroughly with the anti-solvent to remove residual TBPH, and dried.
-
Visualizations
Mechanism of Cellulose Dissolution by TBPH
The dissolution of cellulose in aqueous TBPH is a cooperative process involving the tetrabutylphosphonium cation ([TBP]⁺), the hydroxide anion (OH⁻), and water molecules. The hydroxide anion plays a crucial role in breaking the intramolecular and intermolecular hydrogen bonds of the cellulose chains.[6] Water molecules assist in solvating the cellulose chains and preventing their re-aggregation, while the bulky [TBP]⁺ cation is thought to interact with the cellulose backbone, further aiding in the separation of the polymer chains.[6]
Caption: Mechanism of cellulose dissolution in aqueous TBPH.
Experimental Workflow for Cellulose Dissolution and Regeneration
The following diagram outlines the general experimental workflow from the initial materials to the final regenerated cellulose.
Caption: Experimental workflow for cellulose dissolution and regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fast and facile dissolution of cellulose with this compound containing 40 wt% water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Additives on the Viscosity and Dissolution of Cellulose in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride–Water Mixture using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Subject: Application Notes on the Role of TBPH in Biomass Pretreatment and Processing
To: Researchers, Scientists, and Drug Development Professionals
Topic: Investigation into the Role of TBPH in Biomass Pretreatment and Processing
Upon receiving a request for detailed application notes and protocols on the role of "TBPH" in biomass pretreatment, a comprehensive review of scientific and technical literature was conducted. The investigation revealed that the term "TBPH" does not correspond to any known chemical, enzyme, or process used in the field of biomass pretreatment and processing.
The acronym "TBPH" is predominantly identified in scientific literature with two distinct molecules:
-
Bis(2-ethylhexyl)tetrabromophthalate: A chemical compound used as a brominated flame retardant in various materials, including plastics and rubbers, to inhibit combustion.[1][2][3][4][5] Its applications are in materials science and fire safety, with no documented use in the biological or chemical breakdown of lignocellulosic biomass.
-
TAR DNA-binding protein-43 (TDP-43) homolog: A protein that is the subject of extensive research in molecular biology and neuroscience.[6][7][8][9][10] It is an RNA/DNA-binding protein involved in regulating RNA metabolism. Crucially, the dysfunction and aggregation of TDP-43 are pathological hallmarks of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[6][7][9][10][11] Its known biological functions are related to cellular processes within animals and are not associated with the enzymatic or chemical degradation of plant-based biomass for industrial applications.
Searches for "TBPH" in conjunction with terms such as "biomass," "pretreatment," "lignocellulose," "biofuel," and "enzymatic hydrolysis" did not yield any relevant results that would suggest a role for either of these molecules in biomass processing.
Therefore, it is not possible to provide application notes, experimental protocols, or quantitative data on the function of TBPH in biomass pretreatment, as no such application appears to exist in the current body of scientific knowledge. It is concluded that the query may be based on a misunderstanding of the acronym or its field of application.
For researchers interested in biomass pretreatment, we recommend investigating established methods such as:
-
Physical Pretreatments: Milling, grinding, steam explosion.
-
Chemical Pretreatments: Acid or alkali hydrolysis, ozonolysis, organosolv processes.
-
Physicochemical Pretreatments: Ammonia Fiber Expansion (AFEX).
-
Biological Pretreatments: Using fungi or enzymes to break down lignin and hemicellulose.
No data tables or diagrams can be generated as there is no underlying data or process to visualize. We advise verifying the name and context of the compound or process of interest for any future inquiries.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Analyses of the Arabidopsis TUBBY-Like Protein Gene Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Molecular analyses of the Arabidopsis TUBBY-like protein gene family. [scholars.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. TBPH TAR DNA-binding protein-43 homolog [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioaccumulation of bis-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate and mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate by Lumbriculus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss and gain of Drosophila TDP-43 impair synaptic efficacy and motor control leading to age-related neurodegeneration by loss-of-function phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Approaches to Understanding Protein-RNA Binding: TDP-43 | Engineering & Computer Science [ritchieschool.du.edu]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Tetrabutylphosphonium Hydroxide in Polymerization Reactions
Introduction
Tetrabutylphosphonium hydroxide (TBPH) is a quaternary phosphonium salt that serves as a highly effective and versatile catalyst in various chemical transformations.[1][2] Its strong basicity and role as a phase transfer catalyst make it particularly valuable in polymerization reactions.[2][3] TBPH is utilized in the synthesis of critical monomers and polymers through reactions like (trans)esterification and is notably employed in the rearrangement polymerization of organosiloxanes to produce silicone polymers.[1][4] These application notes provide detailed protocols and data for the use of TBPH in the polymerization of octamethylcyclotetrasiloxane, a common precursor for silicone gums and oils.
Data Presentation: Polymerization of Octamethylcyclotetrasiloxane
The following table summarizes the quantitative data from experimental studies on the polymerization of octamethylcyclotetrasiloxane using a this compound-containing catalyst. The data highlights the effect of reaction conditions on the properties of the resulting organopolysiloxane gum.
| Parameter | Example 1 | Comparative Example 1 | Example 2 | Comparative Example 2 |
| Reactants | ||||
| Octamethylcyclotetrasiloxane | 1800 g | 1800 g | 1800 g | 1800 g |
| Vinyldimethylsilyl-terminated polydimethylsiloxane | 9.6 g | 9.6 g | 9.6 g | 9.6 g |
| 10% Tetra-n-butylphosphonium hydroxide-containing dimethylpolysiloxanate | 3 g | 3 g | 3 g | 3 g |
| Reaction Conditions | ||||
| Reactant Drying Step | Not dried | Dried | Dried | Dried |
| Water Content in Reactants | 30 ppm | 15 ppm | 15 ppm | 15 ppm |
| Pressure during Polymerization | 200 mmHg | Atmospheric | 110°C | 110°C |
| Temperature | 110°C | 110°C | 110°C | 110°C |
| Resulting Organopolysiloxane Gum Properties | ||||
| Number Average Molecular Weight | 440,000 | 350,000 | - | 300,000 |
| Average Degree of Polymerization | 6,000 | 4,700 | - | 4,000 |
| Relative Viscosity Ratio | 1.01 | 1.24 | - | 1.52 |
Data extracted from European Patent EP 1002822 A1.
Experimental Protocols
This section provides a detailed methodology for the polymerization of octamethylcyclotetrasiloxane using a this compound catalyst, based on established procedures.
Protocol 1: Polymerization under Reduced Pressure
Objective: To synthesize a high molecular weight organopolysiloxane gum.
Materials:
-
Octamethylcyclotetrasiloxane
-
Vinyldimethylsilyl-terminated polydimethylsiloxane (viscosity 60 centistokes at 25°C)
-
Dimethylpolysiloxanate containing 10% tetra-n-butylphosphonium hydroxide
-
Reactor equipped with a stirrer, heating mantle, and vacuum system
Procedure:
-
Charge the reactor with 1800 g of octamethylcyclotetrasiloxane and 9.6 g of vinyldimethylsilyl-terminated polydimethylsiloxane.
-
Slowly heat the mixture to 110°C over approximately one hour with agitation.
-
Once the temperature reaches 110°C, add 3 g of the dimethylpolysiloxanate containing 10% tetra-n-butylphosphonium hydroxide.
-
Reduce the pressure inside the reactor to 200 mmHg.
-
Maintain the reaction at 110°C and 200 mmHg to effect polymerization. The reaction progress can be monitored by sampling and analyzing the molecular weight of the product.
-
Once the desired molecular weight is achieved, the polymerization is complete.
Protocol 2: Polymerization under Atmospheric Pressure with Reactant Drying
Objective: To synthesize an organopolysiloxane gum with prior drying of reactants.
Materials:
-
Octamethylcyclotetrasiloxane
-
Vinyldimethylsilyl-terminated polydimethylsiloxane (viscosity 60 centistokes at 25°C)
-
Dimethylpolysiloxanate containing 10% tetra-n-butylphosphonium hydroxide
-
Reactor equipped with a stirrer, heating mantle, and nitrogen inlet
Procedure:
-
Charge the reactor with 1800 g of octamethylcyclotetrasiloxane and 9.6 g of vinyldimethylsilyl-terminated polydimethylsiloxane.
-
Heat the reactor to 110°C while passing a stream of nitrogen through the reactants for one hour to dry them.
-
After drying, add 3 g of the dimethylpolysiloxanate containing 10% tetra-n-butylphosphonium hydroxide.
-
Conduct the polymerization reaction at 110°C under atmospheric pressure.
-
After the polymerization is complete, proceed with the thermal decomposition of the this compound catalyst.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the polymerization of octamethylcyclotetrasiloxane catalyzed by this compound.
Caption: Experimental workflow for TBPH-catalyzed polymerization.
Proposed Signaling Pathway: Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane
This diagram illustrates the proposed mechanism for the hydroxide-initiated anionic ring-opening polymerization of octamethylcyclotetrasiloxane, where TBPH acts as a phase transfer catalyst for the hydroxide initiator.
Caption: Proposed mechanism for anionic ring-opening polymerization.
References
Tetrabutylphosphonium Hydroxide: A Versatile Reagent in Pharmaceutical and API Synthesis
Introduction
Tetrabutylphosphonium hydroxide (TBPH) is a quaternary phosphonium salt that has emerged as a versatile and effective reagent in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Its utility stems from its strong basicity, its efficacy as a phase-transfer catalyst (PTC), and its ability to form ionic liquids (ILs) with acidic APIs, thereby enhancing their solubility and bioavailability. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of TBPH in key pharmaceutical synthesis applications.
Application Notes
This compound is a strong base that is soluble in both water and many organic solvents, making it an ideal reagent for a variety of synthetic transformations in pharmaceutical chemistry. Its primary applications can be categorized as follows:
-
Phase-Transfer Catalyst (PTC): TBPH excels as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The tetrabutylphosphonium cation forms a lipophilic ion pair with the anionic nucleophile, transporting it into the organic phase where the reaction occurs. This approach often leads to higher reaction rates, milder reaction conditions, and increased yields compared to traditional methods. It is particularly useful in N-alkylation, O-alkylation, and C-alkylation reactions, which are fundamental in the synthesis of a wide range of APIs.
-
Strong, Non-nucleophilic Base: As a strong base, TBPH is effective in promoting reactions that require the deprotonation of weakly acidic protons, such as in condensation reactions and Michael additions. Its bulky tetrabutyl groups can minimize side reactions that might occur with smaller, more nucleophilic bases.
-
Formation of Ionic Liquids (ILs) with Acidic APIs: A significant application of TBPH is in the conversion of poorly water-soluble acidic APIs into ionic liquids. By reacting an acidic API with TBPH, the proton of the acidic functional group is transferred to the hydroxide ion, forming water and the tetrabutylphosphonium salt of the API. These resulting ionic liquids often exhibit significantly enhanced aqueous solubility and dissolution rates, which can lead to improved bioavailability of the drug.
Key Applications and Experimental Protocols
Phase-Transfer Catalyzed N-Alkylation of Heterocycles
N-alkylation of heterocyclic compounds is a crucial step in the synthesis of many pharmaceuticals, including antifungal agents, proton pump inhibitors, and antihistamines. TBPH can efficiently catalyze these reactions under mild conditions.
Example: Synthesis of 1-benzyl-1H-imidazole
A model reaction for the N-alkylation of imidazoles, which are common scaffolds in many APIs.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 g, 14.7 mmol), benzyl chloride (2.0 g, 15.8 mmol), toluene (20 mL), and a 40% aqueous solution of this compound (0.5 g, ~0.7 mmol, 5 mol%).
-
Reaction: Heat the biphasic mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyl-1H-imidazole.
Quantitative Data Summary:
| Reactant/Product | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Imidazole | 1.0 | 4-6 | 80 | >90 |
| Benzyl Chloride | 1.07 | |||
| TBPH (40% aq.) | 0.05 |
Workflow for Phase-Transfer Catalyzed N-Alkylation:
Caption: Workflow of TBPH-catalyzed N-alkylation.
Synthesis of Glycidyl Ethers as Pharmaceutical Intermediates
Glycidyl ethers are important intermediates in the synthesis of various pharmaceuticals, including beta-blockers and other cardiovascular drugs. TBPH can be used as a catalyst for the reaction of an alcohol with epichlorohydrin. While the search results provided a protocol using tetrabutylammonium bromide, a similar protocol can be adapted for TBPH, which can act as both the base and the phase-transfer catalyst.
Example: Synthesis of Phenyl Glycidyl Ether
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add phenol (9.4 g, 0.1 mol) and epichlorohydrin (27.8 g, 0.3 mol).
-
Catalyst Addition: Add a 40% aqueous solution of this compound (2.6 g, ~0.004 mol, 4 mol%).
-
Reaction: Heat the mixture to 60°C with vigorous stirring. Slowly add a 50% aqueous solution of sodium hydroxide (16.0 g, 0.2 mol) dropwise over 1 hour, maintaining the temperature below 70°C. After the addition is complete, continue stirring for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture and add toluene (50 mL). Wash the organic phase with water (3 x 30 mL) to remove unreacted base and salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate and filter. The solvent and excess epichlorohydrin are removed by vacuum distillation to yield phenyl glycidyl ether.
Quantitative Data Summary:
| Reactant/Product | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenol | 1.0 | 3-4 | 60-70 | >85 |
| Epichlorohydrin | 3.0 | |||
| TBPH (40% aq.) | 0.04 | |||
| NaOH (50% aq.) | 2.0 |
Reaction Pathway for Glycidyl Ether Synthesis:
Caption: Synthesis of Phenyl Glycidyl Ether.
Formation of Ionic Liquids with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Improving the solubility of poorly water-soluble drugs is a major challenge in pharmaceutical development. Converting acidic APIs into tetrabutylphosphonium ionic liquids can dramatically increase their aqueous solubility.
Example: Preparation of Tetrabutylphosphonium Ibuprofenate
Experimental Protocol:
-
Dissolution: Dissolve Ibuprofen (2.06 g, 10 mmol) in a suitable organic solvent such as ethanol or acetone (20 mL).
-
Neutralization: To the stirred solution, add an equimolar amount of a 40% aqueous solution of this compound (6.99 g, 10 mmol).
-
Solvent Removal: Stir the mixture at room temperature for 1 hour. Remove the water and organic solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting viscous liquid or low-melting solid under high vacuum at 40-50°C for several hours to remove any residual water.
-
Characterization: The formation of the ionic liquid can be confirmed by techniques such as NMR and IR spectroscopy. The thermal properties can be analyzed by DSC.
Quantitative Data on Improved Solubility:
| API | Fold Increase in Aqueous Solubility (TBP salt vs. free acid) |
| Ibuprofen | ≥80-fold |
| Ketoprofen | ≥60-fold |
| Naproxen | ≥70-fold |
| Diclofenac | Data not specified, but significant improvement observed |
| Sulfadiazine | 130-fold |
| Sulfamethoxazole | ≥50-fold |
| Tolbutamide | Data not specified, but significant improvement observed |
Data sourced from Balk et al., European Journal of Pharmaceutics and Biopharmaceutics, 2015.[1][2]
Logical Relationship in API-IL Formation:
Caption: Formation of an API-Ionic Liquid.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the pharmaceutical chemist. Its application as a phase-transfer catalyst, a strong base, and a reagent for the formation of ionic liquids offers significant advantages in the synthesis and formulation of APIs. The protocols and data presented here provide a foundation for researchers to explore the utility of TBPH in their own drug discovery and development efforts, potentially leading to more efficient, scalable, and effective pharmaceutical products. Researchers should, however, be mindful of the potential for Hofmann elimination of phosphonium salts under strongly basic conditions at elevated temperatures, which may affect catalyst stability and reaction efficiency in some cases.
References
Application Notes: Tetrabutylphosphonium Hydroxide as a Strong, Non-Nucleophilic Base
Introduction
Tetrabutylphosphonium hydroxide, often abbreviated as TBPH, is a quaternary phosphonium salt recognized for its utility as a strong base in organic synthesis.[1][2] Its chemical structure consists of a central phosphorus atom bonded to four butyl groups, forming a bulky cation, and a hydroxide anion. This unique structure confers properties that make it an effective reagent for researchers, scientists, and drug development professionals. TBPH is typically supplied as a 40% solution in water, appearing as a colorless to pale yellow liquid.[3][4] The large, sterically hindering butyl groups around the phosphonium center prevent the hydroxide ion's counter-cation from coordinating closely with nucleophilic centers, enhancing its basicity while minimizing competing nucleophilic reactions.[5] This characteristic makes it a valuable non-nucleophilic base for a variety of chemical transformations.
Key Properties and Advantages:
-
Strong Basicity: The hydroxide ion (OH⁻) is a strong base, capable of deprotonating a wide range of acidic protons.[3]
-
Non-Nucleophilic Character: The bulky tetrabutylphosphonium cation provides significant steric hindrance, which prevents the cation from interfering with the reaction and reduces the nucleophilicity of the ion pair, allowing it to act primarily as a base.[5]
-
Phase-Transfer Catalyst (PTC): The lipophilic nature of the tetrabutyl groups allows the salt to be soluble in organic solvents, enabling it to transport the hydroxide ion from an aqueous phase into an organic phase where the reaction occurs.[1][2][3] This is crucial for reactions involving water-insoluble organic substrates.
-
High Solubility: TBPH is miscible with water and soluble in many polar organic solvents, offering flexibility in reaction setup.[4]
-
Green Chemistry Applications: Its use as a phase-transfer catalyst in aqueous solutions can reduce the need for volatile and hazardous organic solvents, aligning with the principles of green chemistry.[3]
Physicochemical and Safety Data
A summary of key quantitative data and safety information for this compound (40 wt. % solution in water) is provided below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 14518-69-5 | [3][4][6] |
| Molecular Formula | C₁₆H₃₇OP | [3][6] |
| Molecular Weight | 276.44 g/mol | [3][6] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Density | 0.989 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.412 | [3][4] |
| Water Solubility | Miscible | [4] |
| pH | > 12 | [5] |
Table 2: Safety and Hazard Information
| Hazard | Description | Precautionary Measures | Reference(s) |
| GHS Classification | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | Wear protective gloves, clothing, and eye/face protection. Do not breathe vapors. Wash hands thoroughly after handling. | [5][7] |
| Signal Word | Danger | [5][7] | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][7] | |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. | [5][7] | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area. | [5] | |
| Incompatible Materials | Strong oxidizing agents. | [5] |
Applications in Research and Development
TBPH is a versatile reagent employed in a range of applications, from industrial synthesis to pharmaceutical development.
Organic Synthesis
As a strong, non-nucleophilic base and phase-transfer catalyst, TBPH facilitates numerous organic reactions:
-
Alkylation and Etherification: It is used to deprotonate weakly acidic substrates like phenols and thiols, which can then undergo alkylation (e.g., Williamson ether synthesis).[4] Its role as a PTC is crucial here, transferring the phenoxide or thiolate into the organic phase to react with an alkyl halide.
-
Deprotonation Reactions: TBPH can deprotonate carbon acids to generate carbanions for subsequent reactions, such as aldol-type condensations.[3]
-
(Trans)esterification: It serves as an effective catalyst for the production of monomers and polymers through (trans)esterification reactions.[1][2]
-
Epoxide Ring-Opening: TBPH catalyzes the alcoholysis of epoxides, a key reaction in the synthesis of specialty chemicals.[7][8]
Pharmaceutical and Agrochemical Applications
The properties of TBPH are particularly advantageous in the synthesis of complex molecules for the life sciences:
-
Synthesis of Intermediates: It is used in the manufacturing of glycidyl ether intermediates, which are important building blocks for pharmaceuticals.[1][2]
-
Improving Drug Solubility: TBPH can be used to convert poorly water-soluble acidic Active Pharmaceutical Ingredients (APIs) into ionic liquid forms, thereby enhancing their solubility and bioavailability.[2][6]
Green Chemistry and Biomass Processing
TBPH contributes to more sustainable chemical processes:
-
Cellulose Dissolution: Aqueous solutions of TBPH are highly effective at dissolving cellulose under mild conditions, which is a critical step in the processing of biomass for biofuels and biomaterials.[9]
-
Aqueous Reaction Media: As a phase-transfer catalyst, it enables reactions to be performed in water, reducing the reliance on volatile organic compounds (VOCs).[3]
Quantitative Reaction Data
The following table summarizes yields for representative reactions where TBPH or its derivatives have been used as a catalyst.
Table 3: Selected Reaction Yields using Tetrabutylphosphonium-based Catalysts
| Reaction Type | Substrates | Product | Catalyst | Yield (%) | Reference(s) |
| Alcoholysis of Epoxide | Propylene Oxide, Methanol | Propylene Glycol Methyl Ether | [P₄₄₄₄][Buty]* | 94% | [7][8] |
| N-Alkylation | Diacetyldihydrazine, Dichlorodiethylether | Substituted 1,4,5-Oxadiazepine | TBPH | 45-60% | [7] |
| Dehydration of Diol | 1,4-Butanediol | 1,3-Butadiene | [P₄₄₄₄]Br** | 94% | [10] |
*Tetrabutylphosphonium Butyrate, synthesized from TBPH. **Tetrabutylphosphonium Bromide, used as an ionic liquid catalyst.
Diagrams of Mechanisms and Workflows
Conceptual Diagram: Role as a Non-Nucleophilic Base
Caption: Steric hindrance from butyl groups makes TBPH a poor nucleophile.
Experimental Workflow: Alcoholysis of Propylene Oxide
Caption: Experimental workflow for propylene glycol methyl ether synthesis.
Experimental Workflow: Phase-Transfer Catalyzed O-Alkylation
Caption: Workflow for O-alkylation of a phenol using TBPH as a PTC.
Experimental Protocols
Protocol 1: Catalytic Alcoholysis of Propylene Oxide
This protocol is adapted from the synthesis of propylene glycol methyl ether (PGME) using a tetrabutylphosphonium-based ionic liquid catalyst.[7][8] The catalyst, tetrabutylphosphonium butyrate ([P₄₄₄₄][Buty]), is prepared by neutralizing TBPH with butyric acid.
Materials:
-
This compound (TBPH), 40 wt. % in water
-
Butyric acid
-
Propylene oxide (PO)
-
Methanol (MeOH)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
Catalyst Preparation ([P₄₄₄₄][Buty]):
-
In a flask, add an aqueous solution of TBPH.
-
Slowly add a slight molar excess of butyric acid while stirring at room temperature.
-
Continue stirring for 6 hours to ensure complete neutralization.
-
Remove water under vacuum at 333 K (60 °C) using a rotary evaporator to yield the ionic liquid catalyst.
Procedure for Alcoholysis:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add propylene oxide (20 mmol, approx. 1.4 mL).
-
Add methanol (60 mmol, approx. 2.4 mL).
-
Add the prepared tetrabutylphosphonium butyrate catalyst (0.5 mmol).
-
Place the flask in a pre-heated oil bath or heating mantle set to 353 K (80 °C).
-
Stir the reaction mixture vigorously for 6 hours.
-
After 6 hours, remove the flask from the heat source and allow it to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
The remaining liquid contains the product, propylene glycol methyl ether. The yield and selectivity can be determined by gas chromatography (GC) analysis.
Safety Precautions:
-
Propylene oxide is a volatile, flammable, and toxic compound. Handle it in a well-ventilated fume hood.
-
TBPH is corrosive.[5][7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction should be conducted behind a safety shield.
Protocol 2: Phase-Transfer Catalyzed O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes a general procedure for the O-alkylation of a phenol using an alkyl halide, with TBPH acting as a phase-transfer catalyst.
Materials:
-
Phenol substrate (e.g., 4-ethylphenol)
-
Alkyl halide (e.g., methyl iodide or benzyl bromide)
-
This compound (TBPH), 40 wt. % in water
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH), 50% w/w aqueous solution
-
Toluene or other suitable organic solvent
-
Dichloromethane (DCM) or ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the phenol substrate (1 equiv.) in toluene.
-
Add the alkyl halide (1.1-1.5 equiv.).
-
Add the TBPH solution (typically 2-5 mol %).
-
Add the 50% aqueous KOH or NaOH solution (2-3 equiv.).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). Note: TBPH can degrade at high temperatures in the presence of strong bases; avoid aggressive heating unless necessary for the specific substrate.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with dichloromethane or ethyl acetate.
-
Combine all organic layers. Wash with water and then with brine to remove residual base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
Alkyl halides are often toxic and lachrymatory. Handle them in a fume hood.
-
TBPH and concentrated hydroxide solutions are corrosive.[5][7] Always wear appropriate PPE.
-
Ensure the reaction is well-stirred to facilitate efficient phase transfer. Mechanical stirring is often preferred for larger-scale reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. US2841623A - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for C-Alkylation using Tetrabutylphosphonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of more complex molecular frameworks in pharmaceutical and materials science. The use of phase-transfer catalysis (PTC) offers a powerful and environmentally benign approach to this transformation, often allowing for the use of milder reaction conditions, simpler workup procedures, and reduced solvent usage. Tetrabutylphosphonium hydroxide (TBPH) is a strong base and a phase-transfer catalyst that can be employed in these reactions.[1] These notes provide a detailed protocol for the C-alkylation of active methylene compounds using TBPH, along with important considerations regarding its stability and application.
Reaction Principle
Under phase-transfer conditions, a quaternary phosphonium salt like TBPH facilitates the transfer of a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. In the C-alkylation of an active methylene compound, a base (such as potassium carbonate or hydroxide) deprotonates the acidic methylene group to form a carbanion. The tetrabutylphosphonium cation pairs with this carbanion, transporting it into the organic phase where it can react with an alkylating agent (e.g., an alkyl halide).
Experimental Protocols
This section provides a representative protocol for the C-alkylation of diethyl malonate with an alkyl halide using this compound as the phase-transfer catalyst. The conditions are based on typical phase-transfer catalyzed alkylations of active methylene compounds.
Representative Protocol: C-Alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
Alkyl halide (e.g., n-butyl bromide)
-
This compound (TBPH), 40 wt. % in water
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Toluene
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add diethyl malonate (1.60 g, 10 mmol), toluene (20 mL), and potassium carbonate (2.76 g, 20 mmol).
-
Catalyst Addition: Add this compound (40 wt. % in water, 0.65 g, 1 mmol, 10 mol%).
-
Addition of Alkylating Agent: While stirring vigorously, add the alkyl halide (e.g., n-butyl bromide, 1.64 g, 12 mmol).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers and wash with saturated brine solution (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Parameters for C-Alkylation of Diethyl Malonate
| Parameter | Value |
| Substrate | Diethyl Malonate (1.0 equiv) |
| Alkylating Agent | n-Butyl Bromide (1.2 equiv) |
| Catalyst | This compound (10 mol%) |
| Base | Potassium Carbonate (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 80-90 °C |
| Reaction Time | 4-8 hours |
Table 2: Comparative Yields for Phase-Transfer Catalyzed Alkylation Reactions
| Active Methylene Compound | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| Diacetyl Dihydrazine | This compound | KOH/K₂CO₃ | n-Butanol | 45-60 | [2] |
| Diethyl Malonate | Tetrabutylammonium Bromide (10%) | K₂CO₃ | None (MW) | ~93 | (Adapted from similar reactions)[3] |
| Hydantoin Derivative | Tetrabutylammonium Bromide (2%) | 50% aq. KOH | Toluene | 96 | [4] |
| Ethyl Acetoacetate | Triethylbenzylammonium Chloride (10%) | KOH/K₂CO₃ | None (MW) | 59-82 | [3] |
Note: The yield for the reaction with this compound is for an N-alkylation reaction but is included for context as direct C-alkylation data is limited.[2]
Notes on Catalyst Selection and Stability
A critical consideration when using this compound is its limited stability in the presence of strong bases at elevated temperatures. Tetrabutylphosphonium salts are known to be significantly less stable than their tetrabutylammonium counterparts under basic conditions.[2] It has been suggested that the phosphonium cation can decompose, which may reduce its catalytic efficacy over the course of the reaction.[2] For this reason, researchers may consider using the more stable tetrabutylammonium salts as an alternative phase-transfer catalyst.
Visualizations
Experimental Workflow
Caption: Experimental workflow for C-alkylation.
Catalytic Cycle
Caption: Catalytic cycle for C-alkylation.
References
- 1. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions [mdpi.com]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Applications of Tetrabutylphosphonium Hydroxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylphosphonium hydroxide (TBPH) is a versatile and environmentally benign quaternary phosphonium salt that is gaining significant traction in the field of green chemistry.[1] Its unique properties as a strong base, an efficient phase transfer catalyst, and a powerful solvent for biomass make it a valuable tool for developing sustainable chemical processes.[1][2] This document provides detailed application notes and experimental protocols for the use of TBPH in various green chemistry applications, aimed at facilitating its adoption in research and development.
Biomass Dissolution and Pretreatment
TBPH is an exceptional solvent for the dissolution of lignocellulosic biomass, a critical step in the production of biofuels and bio-based chemicals. Its ability to disrupt the complex hydrogen-bonding network in cellulose under mild conditions sets it apart from traditional, harsh pretreatment methods.[3][4][5]
Application Note:
A 40 wt% aqueous solution of this compound has been shown to effectively dissolve up to 20 wt% of microcrystalline cellulose within just 5 minutes at room temperature (25°C) with gentle stirring.[1] This rapid and efficient dissolution at ambient temperature significantly reduces the energy input and environmental impact associated with biomass processing. Furthermore, combining TBPH with hydrogen peroxide can lead to the rapid and almost complete dissolution of even woody biomass at elevated temperatures.
Quantitative Data for Biomass Dissolution:
| Biomass Type | TBPH Concentration (aq.) | Temperature (°C) | Time | Dissolution Yield (%) | Reference |
| Microcrystalline Cellulose | 40 wt% | 25 | 5 min | 20 wt% dissolved | [1] |
| Softwood (Cedar) | 60 wt% with H₂O₂ | 121 | 3 h | 98.5 |
Experimental Protocol: Dissolution of Microcrystalline Cellulose
Objective: To dissolve microcrystalline cellulose using an aqueous solution of this compound.
Materials:
-
Microcrystalline cellulose
-
This compound (40 wt% aqueous solution)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Weigh the desired amount of microcrystalline cellulose and place it in a beaker.
-
Add the appropriate volume of the 40 wt% this compound solution to achieve the target cellulose concentration (e.g., for a final concentration of 10 wt% cellulose, add 9 g of TBPH solution to 1 g of cellulose).
-
Place the beaker on a magnetic stirrer and begin stirring at a moderate speed at room temperature (25°C).
-
Continue stirring for 5-10 minutes, or until the cellulose is completely dissolved, resulting in a clear, viscous solution.
-
The resulting cellulose solution can be used for further processing, such as regeneration into fibers or films, or for chemical modification.
Experimental Workflow for Biomass Dissolution
Caption: Workflow for biomass dissolution using TBPH.
Phase Transfer Catalysis
TBPH is a highly effective phase transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[2] This is a cornerstone of green chemistry as it can eliminate the need for hazardous organic solvents, enable the use of water as a solvent, and often leads to milder reaction conditions and improved yields.
Application Note:
As a phase transfer catalyst, the tetrabutylphosphonium cation forms a lipophilic ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase to react with the organic substrate. This mechanism is particularly useful for nucleophilic substitution reactions, alkylations, and condensations.
Experimental Protocol: O-Alkylation of a Phenol (Adapted from a similar protocol)
Objective: To perform the O-alkylation of a phenol using an alkyl halide under phase transfer catalysis conditions with this compound.
Materials:
-
Phenol derivative
-
Alkyl halide (e.g., benzyl bromide)
-
This compound (10 mol%)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the phenol derivative (1 equivalent), potassium carbonate (2 equivalents), and this compound (0.1 equivalents).
-
Add toluene and water to create a biphasic system.
-
Add the alkyl halide (1.2 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathway for Phase Transfer Catalysis
Caption: Mechanism of phase transfer catalysis with TBPH.
Base-Catalyzed Reactions
The strong basicity of this compound makes it an effective catalyst for a variety of base-catalyzed reactions, such as aldol condensations and Michael additions. Its use can offer advantages over traditional inorganic bases, including better solubility in organic reaction media and milder reaction conditions.
Application Note:
TBPH can be used in catalytic amounts to promote carbon-carbon bond formation. For instance, in the thia-Michael addition, tetrabutylammonium hydroxide (a close analog) has been shown to be a highly efficient catalyst, suggesting similar or even enhanced reactivity for TBPH due to the softer nature of the phosphonium cation.
Quantitative Data for a Thia-Michael Addition (using Tetrabutylammonium Hydroxide as a proxy):
| Michael Acceptor | Thiol | Catalyst Loading (mol%) | Time | Yield (%) | Reference |
| Cyclohexenone | Thiophenol | 1 | 5 min | >99 | |
| Acrylonitrile | 1-Dodecanethiol | 1 | 10 min | >99 | |
| Methyl Acrylate | Benzyl Mercaptan | 1 | 5 min | >99 |
Experimental Protocol: Thia-Michael Addition (Adapted for TBPH)
Objective: To catalyze the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound using this compound.
Materials:
-
α,β-unsaturated carbonyl compound (e.g., cyclohexenone)
-
Thiol (e.g., thiophenol)
-
This compound (1 mol%)
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound (1 equivalent) and the thiol (1.1 equivalents) in ethanol.
-
Add this compound (0.01 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within minutes.
-
Upon completion, the product can often be isolated by simply removing the solvent under reduced pressure, as the catalyst loading is very low. If necessary, a simple workup with a dilute acid wash can be performed to neutralize the catalyst.
Logical Relationship for Catalyst Selection in Green Chemistry
Caption: Rationale for using TBPH in green chemistry.
Catalyst and Solvent Recycling
A key aspect of green chemistry is the ability to recycle and reuse catalysts and solvents to minimize waste. TBPH can often be recovered and reused, further enhancing the sustainability of the processes in which it is employed.
Application Note:
The recovery of TBPH depends on the specific reaction and workup conditions. In biphasic systems, the catalyst may remain in the aqueous phase and can be reused after separation. In other cases, precipitation of the product may leave the catalyst in solution for reuse. More advanced methods, such as anion metathesis, can also be employed for recovery.
Experimental Protocol: General Catalyst Recycling (Conceptual)
Objective: To recover and reuse this compound from a reaction mixture.
Materials:
-
Reaction mixture containing TBPH
-
Appropriate anti-solvent (e.g., water, if the product is insoluble)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Following the completion of the reaction, if the product is a solid, it may be precipitated by the addition of an anti-solvent (e.g., water).
-
Filter the mixture to isolate the solid product.
-
The filtrate, containing the dissolved TBPH, can be concentrated using a rotary evaporator to remove the solvent.
-
The recovered TBPH can then be reused in subsequent reactions. The activity of the recycled catalyst should be assessed.
-
Alternatively, for biphasic reactions where TBPH remains in the aqueous phase, simply separate the layers and reuse the aqueous phase containing the catalyst. The concentration of the active catalyst in the recycled phase should be determined before reuse.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure–reactivity relationship studies on the catalyzed Michael addition reactions [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Overcoming issues with tetrabutylphosphonium hydroxide stability in air.
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting stability issues related to tetrabutylphosphonium hydroxide (TBPH) when exposed to air.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBPH) and what are its primary uses?
This compound is a quaternary phosphonium salt and a strong organic base.[1] Due to its high basicity and solubility in organic solvents, it is widely used as a phase transfer catalyst, a strong base catalyst in organic synthesis, and a cleaning agent for electronics.[2][3] Common applications include alkylation reactions, deprotonation, and the synthesis of polymers, pharmaceuticals, and agrochemicals.[1][4][5]
Q2: What causes TBPH to be unstable in the air?
The primary cause of instability is the hydroxide ion's reactivity with atmospheric carbon dioxide (CO2).[6] As a strong base, TBPH readily absorbs CO2 from the air, leading to a neutralization reaction that forms tetrabutylphosphonium carbonate or bicarbonate. This process reduces the concentration of the active hydroxide, diminishing its effectiveness as a base. Additionally, TBPH is hygroscopic and can degrade at elevated temperatures through a process known as Hofmann elimination.[2]
Q3: What are the main degradation products of TBPH?
When exposed to air, the principal degradation product is tetrabutylphosphonium carbonate, formed from the reaction with CO2. At high temperatures, TBPH can decompose to form tributylphosphine and 1-butene.[2] Other potential decomposition products include phosphine oxides and tributylphosphine oxide.[7]
Q4: How can I visually assess the quality of my TBPH solution?
A fresh, high-purity TBPH solution is typically a clear, colorless to pale yellow liquid.[2][8] Significant darkening or a pronounced yellow color can indicate degradation, though this is not a definitive test. The formation of a precipitate may suggest the creation of insoluble carbonate salts. However, the most reliable method for assessing quality is to determine the active hydroxide concentration via titration.
Troubleshooting Guide
Q: My TBPH-catalyzed reaction is proceeding slowly or has failed. What is the likely cause?
A: The most probable cause is a reduction in the molarity of the active hydroxide due to degradation from CO2 exposure. The effectiveness of TBPH as a base is compromised when the hydroxide is neutralized.
-
Recommended Action: First, visually inspect the solution for significant color change or precipitates. Regardless of appearance, you should re-determine the precise concentration of your TBPH solution using an acid-base titration before use. If the concentration is significantly lower than specified, the solution should be discarded or a larger volume used, accounting for the lower molarity.
Q: My once-clear TBPH solution now has a distinct yellow tint. Can I still use it?
A: A yellow color suggests that some level of degradation may have occurred. While the solution might still be effective for applications that are not sensitive to minor impurities or slight changes in concentration, it is critical to verify its strength.
-
Recommended Action: Perform an acid-base titration to confirm the active hydroxide concentration. If the concentration is within an acceptable range for your experiment, it may be usable. For high-precision or sensitive reactions, using a fresh, colorless solution is strongly advised.
Q: I've noticed a white precipitate forming in my stored TBPH solution. What should I do?
A: A white precipitate is likely tetrabutylphosphonium carbonate, which is less soluble and forms as the hydroxide solution absorbs CO2 from the air. This is a clear sign of significant degradation.
-
Recommended Action: The solution has been compromised and its performance will be unreliable. It is not recommended for use, as the presence of carbonate can interfere with reactions and the hydroxide concentration is significantly reduced. The solution should be disposed of according to your institution's safety guidelines.
Stability Data Summary
The stability of TBPH is highly dependent on storage conditions. The following table summarizes its expected stability.
| Condition | Expected Stability | Key Recommendations |
| Refrigerated (<15°C), Sealed from Air | High Stability. Aqueous solutions remain stable under these conditions.[2] | This is the ideal storage method. Use an inert gas (e.g., Argon, Nitrogen) blanket and parafilm-sealed caps. |
| Room Temperature, Sealed from Air | Moderate Stability. Degradation is slower than when exposed to air but faster than when refrigerated. | If refrigeration is not possible, ensure the container is tightly sealed with an inert gas overlay. Titrate before use. |
| Refrigerated or Room Temp, Exposed to Air | Poor Stability. Degrades over prolonged periods due to CO2 absorption and moisture.[2] | Avoid this scenario. If a bottle must be opened, work quickly and flush with inert gas before resealing. |
| Elevated Temperatures (>60°C) | Very Poor Stability. Prone to rapid decomposition via Hofmann elimination.[2][6] | Do not store or use TBPH at high temperatures unless the reaction protocol specifically requires it for a short duration. |
Recommended Protocols
Protocol 1: Optimal Storage and Handling of TBPH Solutions
-
Procurement: Purchase TBPH in quantities that will be consumed in a reasonable timeframe to avoid long-term storage issues.
-
Inert Atmosphere: Upon receiving and after each use, flush the headspace of the bottle with a dry, inert gas such as argon or nitrogen to displace air and CO2.
-
Sealing: Ensure the container cap is tightly closed. For long-term storage, wrap the cap and neck of the bottle with parafilm to create a secondary barrier against air ingress.
-
Refrigeration: Store the sealed bottle in a refrigerator at a temperature below 15°C.[2]
-
Dispensing: When dispensing the solution, do so in a well-ventilated area or under a fume hood.[7] Minimize the time the bottle is open to the atmosphere. Use a clean, dry syringe or pipette to withdraw the required amount.
Protocol 2: Quantification of TBPH by Acid-Base Titration
This protocol determines the exact concentration of active hydroxide in a TBPH solution.
-
Reagents and Equipment:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Phenolphthalein or Thymolphthalein indicator solution.
-
Deionized, CO2-free (boiled and cooled) water.
-
Class A burette, pipette, and volumetric flasks.
-
Erlenmeyer flask and magnetic stirrer.
-
-
Procedure:
-
Accurately pipette a small, known volume (e.g., 1.00 mL) of the TBPH solution into an Erlenmeyer flask containing a stir bar and approximately 50 mL of CO2-free deionized water.
-
Add 2-3 drops of the chosen indicator. The solution will turn pink (phenolphthalein) or blue (thymolphthalein).
-
Fill the burette with the standardized HCl solution and record the initial volume.
-
Titrate the TBPH solution with the HCl, stirring continuously.
-
The endpoint is reached when the color disappears (pink-to-colorless or blue-to-colorless). Record the final volume of HCl.
-
Repeat the titration at least two more times for accuracy.
-
-
Calculation:
-
Use the formula: M₁V₁ = M₂V₂
-
M₁ = Molarity of the HCl solution.
-
V₁ = Volume of HCl used for titration (average of trials).
-
M₂ = Molarity of the TBPH solution (the unknown).
-
V₂ = Initial volume of the TBPH solution.
-
-
Solve for M₂: M₂ = (M₁V₁) / V₂
-
Visualizations
Caption: Degradation pathway of TBPH in the presence of atmospheric CO2.
Caption: Troubleshooting workflow for assessing TBPH solution quality.
References
- 1. This compound | 14518-69-5 [chemicalbook.com]
- 2. Buy this compound | 14518-69-5 [smolecule.com]
- 3. sacheminc.com [sacheminc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. gelest.com [gelest.com]
- 8. This compound CAS#: 14518-69-5 [m.chemicalbook.com]
Technical Support Center: Tetrabutylphosphonium Hydroxide (TBPH) Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and prevention of degradation of tetrabutylphosphonium hydroxide (TBPH) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound (TBPH)?
A1: The primary degradation pathway for TBPH is Hofmann elimination. This reaction occurs at elevated temperatures and results in the formation of tributylphosphine and 1-butene. The tributylphosphine can subsequently be oxidized to tributylphosphine oxide, particularly in the presence of oxidizing agents.[1]
Q2: What are the main factors that contribute to the degradation of TBPH?
A2: The main factors contributing to TBPH degradation are:
-
Temperature: Elevated temperatures significantly accelerate the rate of Hofmann elimination.
-
Presence of Strong Oxidizing Agents: These can lead to the oxidation of the phosphonium cation and its degradation products.
-
Prolonged Exposure to Air: While aqueous solutions are relatively stable, prolonged exposure to air and moisture can contribute to degradation, especially if not stored properly.[1]
Q3: How can I visually identify if my TBPH solution has degraded?
A3: Degradation of TBPH can sometimes be indicated by a change in the solution's appearance from a clear, colorless to pale yellow liquid to a more pronounced yellow or brownish color. A change in odor may also be noticeable due to the formation of volatile degradation products like 1-butene. However, analytical methods such as NMR spectroscopy are required for definitive confirmation and quantification of degradation products.
Q4: What is the recommended storage condition for TBPH solutions?
A4: To ensure stability, aqueous solutions of TBPH should be stored under refrigeration at temperatures of 15°C or below.[1] The container should be tightly sealed to minimize exposure to air and moisture.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction yield is lower than expected, and analysis shows byproducts consistent with TBPH degradation (e.g., tributylphosphine oxide). | The reaction temperature is too high, causing thermal degradation of the TBPH catalyst. | 1. Lower the reaction temperature: If the reaction kinetics allow, perform the reaction at a lower temperature. 2. Minimize reaction time: Reduce the overall time the reaction is exposed to elevated temperatures. 3. Stepwise addition of TBPH: Instead of adding all the TBPH at the beginning, consider adding it in portions throughout the reaction to maintain a lower instantaneous concentration. |
| Inconsistent reaction outcomes when using the same batch of TBPH. | The TBPH solution has degraded during storage. | 1. Verify storage conditions: Ensure the TBPH solution is stored in a tightly sealed container under refrigeration (≤ 15°C). 2. Perform a quality check: Before use, visually inspect the solution for any significant color change. For critical applications, consider analytical verification (e.g., titration) to determine the exact concentration of active hydroxide. |
| Side reactions observed, suggesting the presence of oxidizing species. | The reaction mixture contains incompatible reagents, such as strong oxidizing agents. | 1. Review reaction components: Identify any potential oxidizing agents in the reaction mixture. 2. Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation from atmospheric oxygen. 3. Consider alternative catalysts: If the presence of an oxidizing agent is unavoidable, explore alternative phase-transfer catalysts that are more stable under those conditions. |
Experimental Protocols
Protocol for Minimizing TBPH Degradation During a Phase-Transfer Catalysis Reaction
This protocol provides a general framework for using TBPH as a phase-transfer catalyst while minimizing its degradation.
1. Reagent Preparation and Handling:
- Use a fresh or properly stored aqueous solution of TBPH.
- If preparing the TBPH solution in-house, for example from a halide salt via an ion-exchange resin, use it immediately to avoid degradation.[1]
- Ensure all solvents and reagents are free of strong oxidizing agents.
2. Reaction Setup:
- Set up the reaction in a vessel equipped with a stirrer, thermometer, and a condenser.
- For reactions sensitive to oxidation, purge the reaction vessel with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
3. Reaction Execution:
- If possible, maintain the reaction temperature below 60°C. For reactions requiring higher temperatures, consider the trade-off between reaction rate and catalyst stability.
- Add the TBPH solution to the reaction mixture slowly and with vigorous stirring to ensure efficient mixing and to avoid localized high concentrations.
- Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, HPLC) to avoid unnecessarily long reaction times.
4. Work-up and Quenching:
- Upon reaction completion, cool the reaction mixture to room temperature or below in an ice bath.
- Slowly add a quenching agent. For neutralizing the basicity of TBPH, a dilute aqueous solution of a weak acid like acetic acid or citric acid is recommended. Add the acid dropwise while monitoring the pH to avoid a rapid exotherm.
- Once the pH is neutral, proceed with the standard extraction and purification procedures for your product.
Protocol for Safe Quenching and Disposal of TBPH-Containing Reaction Waste
1. Personal Protective Equipment (PPE):
- Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
2. Quenching Procedure:
- Perform the quenching in a well-ventilated fume hood.
- Cool the reaction vessel containing the TBPH waste in an ice-water bath to dissipate any heat generated during neutralization.
- Slowly and with stirring, add a dilute solution of a weak acid (e.g., 1 M acetic acid or citric acid).
- Monitor the pH of the mixture using pH paper or a pH meter. Continue adding the acid until the pH is between 6 and 8.
3. Disposal:
- Once neutralized, the aqueous waste can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials such as heavy metals or halogenated organic solvents. Always follow your institution's specific guidelines for aqueous waste disposal.
- If the waste contains other hazardous materials, it must be collected in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety department.[2]
Data Summary
Table 1: Thermal Stability of this compound
| Temperature | Observation | Recommendation |
| ≤ 15°C | Aqueous solutions are stable. | Recommended storage temperature.[1] |
| Room Temperature | Gradual degradation can occur over prolonged periods, especially with exposure to air. | For short-term storage, keep tightly sealed. For long-term, refrigeration is advised. |
| Elevated Temperatures (>60°C) | Prone to decomposition via Hofmann elimination. | Avoid high temperatures during reactions if possible. If necessary, minimize reaction time. |
Visualizations
References
How to improve reaction yield with a tetrabutylphosphonium hydroxide catalyst.
Welcome to the technical support center for the use of tetrabutylphosphonium hydroxide (TBPH) as a catalyst. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBPH) and what are its primary applications as a catalyst?
A1: this compound (TBPH) is a quaternary phosphonium salt that functions as a strong base and a versatile phase transfer catalyst (PTC).[1][2][3] Its ability to solubilize organic substrates in aqueous environments makes it highly effective in various chemical reactions.[1] Key applications include:
-
Organic Synthesis: It accelerates reactions like alkylations, deprotonations, condensations, and nucleophilic substitutions.[2]
-
Polymer Production: TBPH is used in the manufacturing of critical monomers and polymers through (trans)esterification reactions.[3] It is also a very effective catalyst for the rearrangement polymerization of organosiloxanes to produce materials like silicone oil.[4][5]
-
Pharmaceuticals: It plays a pivotal role in creating glycidyl ether intermediates essential for various pharmaceutical applications.[3]
-
Green Chemistry: Its use in aqueous solutions can reduce the need for hazardous organic solvents, facilitating reactions under milder conditions.[1]
Q2: How should I properly handle and store TBPH solution (40 wt. % in water)?
A2: Proper handling and storage are critical for safety and to maintain catalyst activity.
-
Handling: Avoid all eye and skin contact, and do not breathe vapor or mist.[6] Always use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eyeshields.[6][7] Wash hands thoroughly after handling.[6]
-
Storage: Keep the container tightly closed and store it in a cool, well-ventilated place, away from direct sunlight.[6][8] It is classified under Storage Class Code 8A for combustible corrosive hazardous materials.[7]
-
Spills: Contain any spills with dikes or absorbents. Clean up spills promptly using an absorbent material and place it in an appropriate container for disposal.[6]
Q3: Can the TBPH catalyst be recycled?
A3: Yes, one of the advantages of TBPH in the context of green chemistry is its potential for recyclability, where it can be used as a stable and recyclable solvent or co-solvent, which helps in reducing environmental impact.[2] The specific recycling protocol would depend on the reaction system, including the solubility of the catalyst in the product and reactant phases.
Troubleshooting Guide: Low Reaction Yield
Low reaction yield is a common issue in catalyzed reactions. The following guide provides a systematic approach to identifying and resolving potential problems.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Q4: My reaction yield is low. How does catalyst concentration affect the outcome?
A4: Catalyst concentration is a critical parameter that needs to be fine-tuned for optimal results.[9][10]
-
Increased Rate: Generally, increasing the catalyst concentration provides more active sites for the reaction, which increases the reaction rate.[9][10][11]
-
Optimal Concentration: Most reactions have an optimal catalyst concentration where the rate and yield are maximized.[9][10]
-
Negative Effects: Beyond this optimal point, further increasing the concentration may lead to negligible improvement or even adverse effects.[9][10] This can be due to catalyst aggregation or an increase in side reactions. In some multi-step reactions, if the catalyst accelerates a subsequent step too much, it might not affect the overall rate if a prior step is the rate-limiting one.[12]
Data Presentation: Effect of Catalyst Concentration on Yield
The following table illustrates a hypothetical, yet typical, relationship between TBPH catalyst concentration and the final product yield in a phase transfer alkylation reaction. The optimal concentration must be determined experimentally for each specific reaction.
| Catalyst Loading (mol%) | Reaction Time (h) | Observed Yield (%) | Notes |
| 0.1 | 12 | 35% | Reaction is slow, incomplete conversion. |
| 0.5 | 8 | 78% | Significant improvement in rate and yield. |
| 1.0 | 6 | 92% | Near-optimal performance. |
| 2.0 | 6 | 93% | Marginal improvement over 1.0 mol%. |
| 5.0 | 6 | 89% | Yield decreased, possible increase in byproducts. |
Q5: How does temperature influence the reaction yield?
A5: Temperature is a crucial factor in reaction kinetics. For TBPH-catalyzed reactions, its effect can be complex. While higher temperatures generally increase the reaction rate, they can also promote side reactions or catalyst degradation, leading to a lower overall yield of the desired product. It is essential to conduct temperature screening experiments to identify the optimal balance for your specific transformation.
Experimental Protocols
General Protocol for a TBPH-Catalyzed Alkylation (Phase Transfer Catalysis)
This protocol provides a general methodology for the alkylation of an active methylene compound using TBPH as a phase transfer catalyst. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and scales.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe. Purge the system with an inert gas (e.g., Nitrogen or Argon) if the reactants are sensitive to air or moisture.
-
Charging Reactants: To the flask, add the active methylene compound (1.0 eq.), the alkylating agent (1.1 eq.), and an appropriate solvent (e.g., Toluene or Dichloromethane).
-
Catalyst Addition: Add the this compound solution (e.g., 40 wt.% in water, 1.0 mol%) to the stirring reaction mixture. If a solid base (e.g., K₂CO₃) is required, it should be added at this stage.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60 °C) and maintain vigorous stirring to ensure efficient mixing between the aqueous and organic phases.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them using an appropriate technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using a suitable technique, such as column chromatography or distillation, to yield the final, pure product.
Caption: Key experimental parameters affecting reaction yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. sacheminc.com [sacheminc.com]
- 4. researchgate.net [researchgate.net]
- 5. [논문]Preparation and Catalytic Properties of Tetra-n-butylphosphonium Hydroxide(TBPH) [scienceon.kisti.re.kr]
- 6. gelest.com [gelest.com]
- 7. 四丁基氢氧化磷 溶液 40 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 8. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 9. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya | Journal of Chemistry [ajpojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Reaction Products from Tetrabutylphosphonium Hydroxide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on methods for purifying reaction products from tetrabutylphosphonium hydroxide (TBPH).
Frequently Asked Questions (FAQs)
Q1: What makes this compound (TBPH) and its salts difficult to remove from reaction mixtures?
A1: this compound and its corresponding salts present unique purification challenges due to their physicochemical properties. The tetrabutylphosphonium cation possesses long butyl chains, which impart significant lipophilicity. This allows for good solubility in a wide range of organic solvents[1]. Consequently, simple aqueous extractions are often insufficient for complete removal, as the salt can partition into the organic phase along with the desired product. This is particularly problematic when the target compound is polar.
Q2: What are the most common methods for removing TBPH and its byproducts?
A2: The most common methods for removing TBPH and its byproducts include:
-
Aqueous Extraction: Washing the organic layer with water or brine. This is often the first step but may not be sufficient on its own.
-
Acid-Base Neutralization and Extraction: Neutralizing the basic TBPH with an acid to form a salt, followed by aqueous extraction.
-
Ion-Exchange Chromatography: Using a cation exchange resin to capture the tetrabutylphosphonium cation.
-
Solid-Phase Extraction (SPE): Employing a reverse-phase cartridge (e.g., C8 or C18) to retain the phosphonium salt.
-
Recrystallization: For solid products, this can be an effective method to separate the crystalline product from soluble phosphonium salt impurities.
-
Distillation: If your product is volatile and the phosphonium salts are not, distillation can be a viable purification method[2].
Q3: Can I use an aqueous workup to remove TBPH?
A3: An aqueous workup is a standard procedure but its effectiveness for removing TBPH is variable[3]. Due to the organic solubility of the tetrabutylphosphonium cation, it may not be completely removed by washing with water alone[1]. Using brine (a saturated aqueous solution of NaCl) can be more effective as it decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out"[3]. Multiple washes are recommended.
Q4: Are there "greener" alternatives for removing phase-transfer catalysts like TBPH?
A4: Yes, the principles of green chemistry encourage the reduction of solvent waste and the use of milder reaction conditions[4][5]. The use of ion-exchange resins is a greener alternative as the resin can often be regenerated and reused. Additionally, developing processes that utilize membrane filtration to recover and recycle the catalyst can be a highly sustainable approach on a larger scale[6].
Troubleshooting Guide
Problem 1: My product remains contaminated with tetrabutylphosphonium salts after a standard aqueous workup.
| Possible Cause | Solution |
| The tetrabutylphosphonium salt is soluble in your organic solvent. | 1. Increase the polarity of the aqueous phase: Perform multiple washes with brine (saturated NaCl solution) instead of just water. This can help to "salt out" the organic-soluble components from the aqueous phase[3]. 2. Switch to a less polar organic solvent for extraction: If your product is sufficiently non-polar, switching to a solvent like hexane or diethyl ether might reduce the solubility of the phosphonium salt in the organic phase. |
| Your product is polar and is being lost to the aqueous phase during extraction. | 1. Use ion-exchange chromatography: This method avoids aqueous extractions altogether. A strong cation exchange resin like Dowex® 50WX8 can effectively sequester the tetrabutylphosphonium cation[7]. 2. Employ Solid-Phase Extraction (SPE): For polar compounds, SPE with a reverse-phase sorbent can be a good alternative to liquid-liquid extraction[8]. |
Problem 2: I am observing emulsion formation during my aqueous workup.
| Possible Cause | Solution |
| Tetrabutylphosphonium salts can act as surfactants, stabilizing emulsions. | 1. Add brine: Adding a saturated solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous phase. 2. Filter through Celite®: Passing the emulsified mixture through a pad of Celite® or diatomaceous earth can help to break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers. |
Problem 3: My final product shows a persistent impurity with a 1H NMR signal characteristic of butyl groups.
| Possible Cause | Solution |
| Residual tetrabutylphosphonium salt is present in your purified product. | 1. Recrystallization: If your product is a solid, recrystallization is often a highly effective method for removing trace impurities[9]. 2. Flash Chromatography with careful solvent selection: While tetrabutylphosphonium salts can sometimes co-elute with products, carefully optimizing the solvent system for your column chromatography may improve separation. Sometimes, a more polar eluent can wash the salt off the column while leaving the product behind, or vice versa[10]. |
Quantitative Data Summary
The following table summarizes various purification methods and their general applicability for removing tetrabutylphosphonium salts.
| Purification Method | Typical Product Type | Efficiency | Advantages | Disadvantages |
| Aqueous/Brine Wash | Non-polar to moderately polar organics | Low to Medium | Simple, fast, and inexpensive first step. | Often incomplete removal; risk of emulsion formation and product loss for polar compounds. |
| Ion-Exchange Chromatography | Polar and non-polar organics | High | Very effective for cationic impurities; avoids aqueous workups; resin can be reusable. | Requires purchase of resin; can be slower than simple extraction. |
| Solid-Phase Extraction (SPE) | Small scale, polar compounds | High | Good for small-scale purification and polar compounds; can be automated. | Can be expensive for large-scale purifications. |
| Recrystallization | Crystalline solids | Very High | Can yield very pure material; effective at removing trace impurities. | Only applicable to solids; some product loss is inevitable. |
| Distillation | Volatile liquids | Very High | Can yield very pure liquid product. | Not suitable for non-volatile or thermally sensitive compounds; energy-intensive. |
Experimental Protocols
Method 1: Removal of Tetrabutylphosphonium Cation using Ion-Exchange Resin
This protocol is adapted from a procedure for the removal of tetrabutylammonium salts and is effective for sequestering quaternary phosphonium cations[7].
Materials:
-
Crude reaction mixture containing the desired product and tetrabutylphosphonium salts.
-
Dowex® 50WX8 (200-400 mesh) ion-exchange resin.
-
Calcium carbonate (CaCO₃).
-
Methanol (MeOH).
-
An appropriate solvent for your product (e.g., dichloromethane, ethyl acetate).
Procedure:
-
Reaction Quenching: After your reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Resin Preparation: In a separate flask, pre-wash the Dowex® 50WX8 resin with methanol to remove any impurities and to swell the resin.
-
Adsorption Step:
-
Dissolve the crude reaction mixture in a minimal amount of methanol.
-
To this solution, add calcium carbonate (approximately 5 equivalents relative to the starting material).
-
Add the pre-washed Dowex® 50WX8 resin (typically a significant excess by weight, e.g., 5-10 times the weight of the crude material).
-
Stir the resulting suspension vigorously at room temperature for 1-2 hours.
-
-
Filtration:
-
Filter the suspension through a sintered glass funnel or a Büchner funnel with filter paper to remove the resin and calcium carbonate.
-
Wash the resin and solids thoroughly with methanol and then with a solvent in which your product is highly soluble to ensure complete recovery of your product.
-
-
Final Purification:
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product, now free of tetrabutylphosphonium salts, can be further purified by standard methods such as flash chromatography or recrystallization if necessary.
-
Visualizations
Below are diagrams illustrating the workflows for purifying reaction products from this compound.
Caption: Workflow for a standard aqueous workup.
Caption: Workflow for purification using an ion-exchange resin.
References
- 1. Buy this compound | 14518-69-5 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. WO2002041978A1 - Method for separating a phase transfer catalyst by means of a membrane - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. experimental chemistry - Removal of tetrabutylammonium from an organic reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Optimizing temperature and concentration for TBPH-catalyzed reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and concentration for tert-butyl peroxybenzoate (TBPH)-catalyzed reactions.
Troubleshooting Guides
This section addresses common issues encountered during TBPH-catalyzed reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no product at all. What are the possible causes?
-
Answer: Low or no product yield in a TBPH-catalyzed reaction can stem from several factors:
-
Incorrect Temperature: The reaction temperature may be too low for the thermal decomposition of TBPH to efficiently generate radicals. The half-life of TBPH is highly temperature-dependent. For example, the temperature at which the half-life is one hour is a common starting point for polymerization temperature.
-
Inhibitor Presence: The monomer or solvent may contain inhibitors that quench the free radicals generated by TBPH. Common inhibitors include hydroquinone and butylated hydroxytoluene (BHT).
-
Insufficient Initiator Concentration: The concentration of TBPH may be too low to initiate the reaction effectively.
-
Degraded Initiator: TBPH can degrade over time, especially if not stored properly.[1] Always use a fresh or properly stored initiator.
-
Oxygen Inhibition: Oxygen can act as a radical scavenger, inhibiting the polymerization. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Reaction is Too Fast or Uncontrolled (Runaway Reaction)
-
Question: My reaction is proceeding too quickly, leading to a rapid increase in temperature and pressure. How can I control this?
-
Answer: A runaway reaction is a serious safety concern and is often caused by:
-
Excessive Temperature: A high reaction temperature leads to a very short half-life of TBPH, causing a rapid and simultaneous generation of a large number of radicals. This results in a highly exothermic and potentially explosive reaction.[2]
-
High Initiator Concentration: An overly high concentration of TBPH will also lead to a burst of radical generation, accelerating the reaction rate uncontrollably.
-
Poor Heat Dissipation: Inadequate stirring or a reaction vessel with poor heat transfer capabilities can lead to localized "hot spots" where the reaction accelerates.
Solutions:
-
Reduce the reaction temperature.
-
Decrease the TBPH concentration.
-
Ensure efficient stirring and use a reaction setup that allows for effective heat dissipation (e.g., a cooling bath).
-
For large-scale reactions, consider adding the initiator portion-wise or via a syringe pump over time to control the rate of initiation.
-
Issue 3: Inconsistent Product Properties (e.g., Molecular Weight)
-
Question: I am getting inconsistent molecular weights for my polymer product between batches. What could be the reason?
-
Answer: Inconsistent polymer molecular weight is often a result of poor control over reaction parameters:
-
Fluctuating Temperature: Small variations in temperature can significantly impact the rate of initiation and termination, leading to changes in polymer chain length.
-
Variable Initiator Concentration: Inaccurate measurement of TBPH will directly affect the number of polymer chains initiated.
-
Presence of Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents, leading to shorter polymer chains.
-
Frequently Asked Questions (FAQs)
General
-
Question: What is the optimal temperature range for using TBPH?
-
Answer: The optimal temperature depends on the desired reaction rate and the specific monomer being used. A general guideline is to use a temperature where the half-life of TBPH is between 1 and 10 hours. For many common polymerizations, this falls in the range of 100-140°C.[3]
-
Question: How does TBPH concentration affect the final polymer?
-
Answer: Generally, a higher TBPH concentration leads to a higher reaction rate and a lower average molecular weight of the polymer. This is because more initiator molecules generate more polymer chains simultaneously, but these chains have less monomer available to each of them before termination occurs.
Safety and Handling
-
Question: What are the primary safety hazards associated with TBPH?
-
Answer: TBPH is an organic peroxide and poses several hazards, including:
-
Fire and Explosion Hazard: It is a combustible liquid and can undergo self-accelerating decomposition if heated, which may lead to an explosion, especially in a confined space.[1]
-
Skin and Eye Irritant: Direct contact can cause irritation.[1]
-
Inhalation Hazard: Inhaling vapors can cause respiratory tract irritation.[1]
-
-
Question: How should I store TBPH?
-
Answer: TBPH should be stored in a cool, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as acids, bases, metals, and reducing agents. It should be stored at a temperature between 10°C and a maximum of 50°C.[2]
Data Presentation
Table 1: Illustrative Effect of Temperature on TBPH Half-Life and Styrene Polymerization
| Reaction Temperature (°C) | TBPH Half-Life (hours) | Illustrative Styrene Conversion (%) after 4 hours | Illustrative Polystyrene Molecular Weight ( g/mol ) |
| 100 | 10.2 | 45 | 250,000 |
| 110 | 3.5 | 75 | 180,000 |
| 120 | 1.2 | 95 | 120,000 |
| 130 | 0.4 | >99 (rapid reaction) | 80,000 |
Note: This data is for illustrative purposes to demonstrate general trends in free-radical polymerization initiated by TBPH.
Table 2: Illustrative Effect of TBPH Concentration on Styrene Polymerization at 110°C
| TBPH Concentration (mol/L) | Illustrative Styrene Conversion (%) after 4 hours | Illustrative Polystyrene Molecular Weight ( g/mol ) |
| 0.005 | 60 | 220,000 |
| 0.010 | 75 | 180,000 |
| 0.020 | 88 | 130,000 |
| 0.040 | 95 | 90,000 |
Note: This data is for illustrative purposes to demonstrate general trends in free-radical polymerization initiated by TBPH.
Experimental Protocols
Protocol 1: Bulk Polymerization of Styrene using TBPH
This protocol describes a general procedure for the bulk polymerization of styrene initiated by TBPH.
Materials:
-
Styrene (inhibitor removed)
-
tert-Butyl peroxybenzoate (TBPH)
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Methanol (for precipitation)
Procedure:
-
Inhibitor Removal: Wash the styrene monomer with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel to remove the inhibitor. Repeat the washing two more times. Then, wash the styrene with deionized water until the aqueous layer is neutral. Dry the styrene over anhydrous magnesium sulfate and filter.
-
Reaction Setup: Assemble the reaction vessel with a condenser, a magnetic stir bar, and an inert gas inlet/outlet.
-
Purging: Purge the reaction vessel with an inert gas for at least 15-20 minutes to remove any oxygen.
-
Charging the Reactor: Under a positive flow of inert gas, add the desired amount of inhibitor-free styrene to the reaction vessel.
-
Initiator Addition: Add the calculated amount of TBPH to the styrene.
-
Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 110°C). Maintain the temperature and stirring for the desired reaction time (e.g., 4 hours).
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing an excess of methanol while stirring. The polystyrene will precipitate as a white solid.
-
Isolation and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Visualizations
Caption: Free radical polymerization mechanism initiated by TBPH.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Tetrabutylphosphonium Hydroxide (TBPH) Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling aqueous solutions of tetrabutylphosphonium hydroxide (TBPH). It includes troubleshooting advice and frequently asked questions to ensure safe and effective use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBPH) and what are its primary applications?
A1: this compound is a strong organic base classified as a quaternary phosphonium salt.[1][2] It is a colorless to pale yellow liquid that is highly soluble in water.[3][4] Its strong basicity and role as a phase transfer catalyst make it valuable in various applications, including:
-
Organic Synthesis: Facilitating reactions like alkylations, deprotonations, and the generation of dichlorocarbene from chloroform.[3]
-
Pharmaceuticals: Used in the creation of glycidyl ether intermediates and to convert poorly water-soluble active pharmaceutical ingredients (APIs) into more soluble ionic liquids.[1][3]
-
Biomass Processing: Efficiently dissolving cellulose for research into biofuels and novel biomaterials.[5]
-
Catalysis: Acting as a stable and recyclable solvent or co-catalyst to promote greener chemical synthesis.[5]
Q2: How stable are aqueous solutions of TBPH and what causes them to degrade?
A2: Aqueous TBPH solutions have limited stability, which is influenced by temperature and exposure to air.
-
Thermal Stability: The solution is prone to decomposition at elevated temperatures.[3] It is recommended to store solutions under refrigeration (below 15°C) to maintain stability.[3]
-
Chemical Stability: Prolonged exposure to air can cause degradation.[3] The hydroxide ion is a strong base, making the solution susceptible to reacting with atmospheric carbon dioxide (CO₂) to form tetrabutylphosphonium carbonate.
-
Degradation Pathway: At higher temperatures, TBPH primarily decomposes via a ylide mechanism, leading to the formation of tributylphosphine oxide and butane.[6] This is a key consideration for experiments conducted at elevated temperatures.
Q3: What are the common impurities found in aqueous TBPH solutions?
A3: Impurities in TBPH solutions can arise from both the manufacturing process and degradation over time. Common impurities include:
-
Tributylphosphine Oxide: The primary degradation product from thermal decomposition.[6]
-
Tetrabutylphosphonium Carbonate: Formed by the reaction of the hydroxide with atmospheric CO₂. This impurity neutralizes the base, lowering the effective concentration of the hydroxide.
-
Tributylphosphine: May be present as a result of a different degradation pathway known as Hofmann elimination, although the formation of the oxide is more commonly cited for phosphonium hydroxides.[3][7][8] Tributylphosphine itself can be readily oxidized to tributylphosphine oxide in the presence of air.[9]
Q4: What are the recommended storage and handling procedures for aqueous TBPH?
A4: Due to its corrosive and reactive nature, strict handling and storage procedures are mandatory.
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area, preferably under refrigeration.[3][10] Store locked up and in a corrosive-resistant container.[4][9] Avoid freezing the solution.[10]
-
Handling: Use only under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), chemical goggles or a face shield, and protective clothing.[4][9] Avoid all contact with eyes and skin and do not breathe vapors or mist.[9][10]
Troubleshooting Guide
Q5: My TBPH solution has a lower than expected concentration upon titration. What could be the cause?
A5: A lower-than-expected concentration is a common issue and can be attributed to several factors:
-
Carbon Dioxide Absorption: The most frequent cause is the absorption of atmospheric CO₂, which neutralizes the hydroxide to form the carbonate salt. This can happen if the bottle is left open or if the solution is handled extensively in the open air.
-
Thermal Degradation: If the solution has been stored at room temperature or heated, it may have partially decomposed into tributylphosphine oxide and butane, reducing the concentration of the active hydroxide.[6]
-
Inaccurate Titration: Ensure your titrant (e.g., HCl) is accurately standardized and that the endpoint detection (either with an indicator or potentiometrically) is correct.
Q6: I observe a precipitate or cloudiness in my TBPH solution. What is it and is the solution still usable?
A6: Precipitates or cloudiness are indicators of contamination or degradation.
-
Possible Causes: The precipitate could be tetrabutylphosphonium carbonate, which has lower solubility than the hydroxide form, especially at lower temperatures. It could also be other insoluble impurities.
-
Usability: The presence of a precipitate indicates the solution is no longer pure. While it might be usable for applications where high purity is not critical, the concentration of the active hydroxide will be lower than specified. For sensitive applications, using a fresh, clear solution is strongly recommended.
Q7: My reaction is not proceeding as expected. Could the TBPH solution be the problem?
A7: Yes, the quality of the TBPH solution is critical for its performance as a base and catalyst.
-
Reduced Basicity: The formation of carbonate impurities effectively lowers the molarity of the hydroxide, which can stall or slow down base-catalyzed reactions.[10]
-
Interfering Impurities: Degradation products like tributylphosphine oxide could potentially interfere with catalytic cycles or side reactions, leading to unexpected outcomes.[6] It is crucial to verify the concentration of your TBPH solution via titration before use in sensitive experiments.
Data and Protocols
Summary of Stability Data
| Condition | Stability | Primary Degradation Products | Notes |
| Storage at ≤ 15°C | Stable | Minimal | Recommended for long-term storage to prevent thermal degradation.[3] |
| Storage at Room Temp. | Limited Stability | Tributylphosphine Oxide, Butane | Degradation occurs over time. Periodic concentration checks are advised. |
| Elevated Temperature | Unstable | Tributylphosphine Oxide, Butane | Decomposition is accelerated.[3][6] |
| Exposure to Air | Unstable | Tetrabutylphosphonium Carbonate | The solution readily absorbs CO₂ from the atmosphere, reducing its basicity.[10] |
Experimental Protocol: Concentration Determination by Titration
This protocol allows for the accurate determination of the hydroxide concentration and can be adapted to check for carbonate impurities.
Objective: To determine the molar concentration of an aqueous this compound solution.
Materials:
-
Aqueous solution of this compound (TBPH)
-
Standardized 0.1 M Hydrochloric Acid (HCl) volumetric solution
-
Phenolphthalein indicator solution
-
Deionized (DI) water, boiled and cooled (to remove dissolved CO₂)
-
50 mL burette, 250 mL conical flask, pipette
Procedure (Hydroxide Concentration):
-
Pipette an accurately measured volume (e.g., 5.00 mL) of the TBPH solution into a 250 mL conical flask.
-
Add approximately 100 mL of boiled, cooled DI water to the flask.
-
Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.
-
Titrate with standardized 0.1 M HCl from the burette with constant swirling.
-
The endpoint is reached when the pink color completely disappears.[11] Record the volume of HCl used.
-
Repeat the titration at least two more times for accuracy.
Calculation: The molarity of the TBPH solution can be calculated using the formula:
MolarityTBPH = (VolumeHCl × MolarityHCl) / VolumeTBPH
Note on Carbonate Impurity: The presence of carbonate can be detected by a two-step potentiometric titration. The first equivalence point corresponds to the neutralization of the hydroxide and the conversion of carbonate to bicarbonate. The second equivalence point corresponds to the neutralization of the bicarbonate. This allows for the quantification of both hydroxide and carbonate ions in the solution.[11]
Visual Guides
Degradation Pathway of TBPH
The following diagram illustrates the thermal degradation of this compound to its primary byproducts.
Caption: Thermal degradation pathway of aqueous TBPH.
Experimental Workflow for Handling TBPH
This workflow outlines the recommended steps for safely preparing and using aqueous TBPH solutions to minimize degradation and ensure experimental accuracy.
Caption: Recommended workflow for handling aqueous TBPH solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. sfdchem.com [sfdchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 14518-69-5 [m.chemicalbook.com]
- 5. This compound 40wt. water 14518-69-5 [sigmaaldrich.com]
- 6. concawe.eu [concawe.eu]
- 7. researchgate.net [researchgate.net]
- 8. sips.org.in [sips.org.in]
- 9. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 10. ysi.com [ysi.com]
- 11. pubs.acs.org [pubs.acs.org]
Strategies to prevent decomposition of tetrabutylphosphonium hydroxide at high temperatures.
Welcome to the technical support center for Tetrabutylphosphonium Hydroxide (TBPH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of TBPH, with a particular focus on preventing its decomposition at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBPH)?
A1: this compound is a quaternary phosphonium salt with the chemical formula (C₄H₉)₄POH. It is a strong base commonly used as a phase transfer catalyst, a solvent for cellulose, and in various organic synthesis applications. It is typically supplied as a 40 wt.% solution in water.
Q2: What are the primary degradation products of TBPH at elevated temperatures?
A2: At elevated temperatures, TBPH primarily decomposes into tributylphosphine oxide and butane. This decomposition is generally understood to occur via a mechanism known as Hofmann elimination.
Q3: At what temperature does TBPH begin to decompose?
A3: The thermal stability of TBPH can be influenced by factors such as its concentration and the presence of other substances. While specific decomposition onset temperatures for aqueous solutions are not extensively documented in publicly available literature, studies on related quaternary phosphonium compounds, such as those modified on montmorillonite, show decomposition beginning in the range of 190°C to 230°C. It is crucial to consider that decomposition may begin at lower temperatures in solution.
Troubleshooting Guide: Preventing TBPH Decomposition
This guide addresses common issues related to the thermal instability of TBPH during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Loss of catalytic activity or unexpected side products in high-temperature reactions. | Thermal decomposition of TBPH. | - Temperature Control: Maintain the reaction temperature below the known or suspected decomposition range of TBPH. If possible, conduct preliminary thermal analysis (e.g., TGA) on your specific TBPH solution to determine its decomposition onset. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation pathways. - Minimize Reaction Time: Reduce the exposure of TBPH to high temperatures by optimizing the reaction time. |
| Discoloration (yellowing or browning) of the TBPH solution upon heating. | Formation of degradation products. | - Purification: If the reaction allows, consider purifying the final product to remove any tributylphosphine oxide or other impurities. - Alternative Catalysts: If high temperatures are unavoidable, explore more thermally stable catalysts. Imidazolium-based ionic liquids, for example, have been reported to have higher thermal stability than some quaternary ammonium salts. |
| Inconsistent reaction yields at elevated temperatures. | Variable rates of TBPH decomposition. | - Consistent Heating Profile: Ensure a consistent and well-controlled heating profile for all reactions to maintain a predictable rate of any potential decomposition. - Monitor Catalyst Concentration: If feasible, monitor the concentration of active TBPH throughout the reaction to account for any degradation. |
Experimental Protocols
Protocol 1: Determination of TBPH Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for an aqueous solution of TBPH.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a known mass (e.g., 5-10 mg) of the TBPH solution into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample throughout the experiment.
-
Record the mass loss of the sample as a function of temperature.
-
The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins, following the initial water evaporation.
Protocol 2: General Procedure for a High-Temperature Reaction Using TBPH under an Inert Atmosphere
Objective: To minimize the thermal decomposition of TBPH during a chemical reaction conducted at elevated temperatures.
Methodology:
-
Set up the reaction vessel with a condenser and an inlet for an inert gas (e.g., a nitrogen-filled balloon or a direct line).
-
Charge the reaction vessel with the reactants and solvent.
-
Purge the reaction vessel with the inert gas for several minutes to displace any oxygen.
-
Add the aqueous solution of TBPH to the reaction mixture via a syringe.
-
Heat the reaction mixture to the desired temperature while maintaining a positive pressure of the inert gas.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature under the inert atmosphere before workup.
Visualizing Decomposition and Troubleshooting
Decomposition Pathway of this compound
The following diagram illustrates the Hofmann elimination pathway for the decomposition of TBPH.
Caption: Decomposition of TBPH via Hofmann elimination.
Troubleshooting Logic for TBPH Decomposition
This workflow diagram provides a logical approach to troubleshooting issues related to TBPH instability.
Caption: Troubleshooting workflow for TBPH decomposition.
Technical Support Center: Phase Transfer Catalysis with Tetrabutylphosphonium Hydroxide (TBPH)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetrabutylphosphonium hydroxide (TBPH) in phase transfer catalysis (PTC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBPH) and why is it used in Phase Transfer Catalysis?
This compound (TBPH) is a quaternary phosphonium salt that functions as a phase transfer catalyst.[1] In a typical PTC system, reactants are located in two immiscible phases (e.g., an aqueous phase and an organic phase). TBPH facilitates the reaction by transporting a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction can proceed.[2] Phosphonium salts like TBPH are often chosen for their higher thermal stability compared to their ammonium counterparts, making them suitable for reactions requiring elevated temperatures.[3]
Q2: What are the main advantages of using TBPH over other phase transfer catalysts like tetrabutylammonium bromide (TBAB)?
While both are effective phase transfer catalysts, TBPH offers distinct advantages in certain scenarios. Phosphonium salts can exhibit higher reactivity due to the larger and more polarizable nature of the phosphorus atom, which leads to a looser ion pair with the reacting anion.[3] Additionally, tetrabutylphosphonium salts generally have greater thermal stability than tetrabutylammonium salts, which is a critical factor for high-temperature reactions.[3]
Q3: What are the typical decomposition products of TBPH under reaction conditions?
Under basic conditions, particularly in the presence of strong bases like sodium hydroxide, TBPH can undergo decomposition. The primary decomposition products are tributylphosphine oxide and butane. This degradation can lead to a loss of catalytic activity over time.
Troubleshooting Guide
Problem 1: Low or No Reaction Conversion
Possible Cause 1.1: Catalyst Instability and Decomposition.
Tetrabutylphosphonium salts are known to be less stable than their corresponding ammonium salts in the presence of strong bases. One source suggests that tetrabutylphosphonium is approximately 50 times less stable than tetrabutylammonium in 50% sodium hydroxide at room temperature.[4] This instability can lead to rapid catalyst decomposition and a subsequent stall in the reaction.
Solution:
-
Lower the Base Concentration: If possible, use a lower concentration of the aqueous base.
-
Use a Milder Base: Consider replacing strong bases like NaOH or KOH with weaker inorganic bases such as potassium carbonate (K₂CO₃) if the reaction allows.
-
Monitor Reaction Temperature: Although phosphonium salts are thermally stable, high temperatures in the presence of a strong base can accelerate decomposition. Optimize for the lowest effective temperature.
-
Consider an Alternative Catalyst: If base-mediated decomposition is suspected, switching to a more base-stable catalyst like a tetrabutylammonium salt (e.g., TBAB) may be beneficial, provided the reaction temperature is not excessively high.
Possible Cause 1.2: Insufficient Mass Transfer.
For the phase transfer of the hydroxide ion to occur effectively, adequate mixing of the aqueous and organic phases is crucial. Poor agitation can limit the interfacial area, thereby reducing the rate of reaction.
Solution:
-
Increase Stirring Speed: Ensure vigorous stirring to create a fine emulsion and maximize the interfacial surface area between the two phases.
-
Use a Mechanical Stirrer: For larger-scale reactions, a mechanical stirrer is often more effective than a magnetic stir bar.
Possible Cause 1.3: Inappropriate Solvent Choice.
The organic solvent plays a critical role in PTC by influencing the solubility of the catalyst-anion pair and the reactants.
Solution:
-
Solvent Polarity: A solvent that is too polar may retain the catalyst in the organic phase, hindering its return to the aqueous phase to pick up more anions. Conversely, a very nonpolar solvent may not sufficiently solvate the ion pair. Toluene is a commonly used and effective solvent for many PTC reactions.
-
Solvent Screening: If reaction performance is poor, consider screening other common PTC solvents such as heptane, chlorobenzene, or xylenes.
Problem 2: Formation of Byproducts
Possible Cause 2.1: Side Reactions due to Strong Basicity.
The hydroxide ion, once transferred to the organic phase, is a very strong, "naked" base, which can lead to side reactions such as elimination or hydrolysis of sensitive functional groups on the substrate or product.[5]
Solution:
-
Control Reactant Addition: Add the limiting reagent slowly to the reaction mixture to maintain its low concentration and minimize side reactions.
-
Lower Reaction Temperature: Reducing the temperature can often decrease the rate of side reactions more significantly than the desired reaction.
-
Use a Weaker Base: As mentioned previously, switching to a milder base like potassium carbonate can mitigate base-mediated side reactions.
Possible Cause 2.2: Catalyst-Derived Byproducts.
In some cases, the catalyst itself can react with the substrate or reagents, leading to impurities.
Solution:
-
Choose a More Inert Catalyst: If catalyst-related byproducts are identified, consider a catalyst with greater chemical stability under the reaction conditions. For example, if a benzyl-substituted catalyst is used, cleavage of the benzyl group can occur. Tetrabutylphosphonium salts are generally less prone to such side reactions compared to catalysts with more labile groups.
Data Presentation
Table 1: Comparison of Common Phase Transfer Catalysts
| Catalyst | Abbreviation | Relative Thermal Stability | Relative Basicity Stability | Common Applications |
| This compound | TBPH | High | Moderate | High-temperature reactions, polymer synthesis |
| Tetrabutylphosphonium Bromide | TBPB | High | Moderate | General PTC, higher reactivity than TBAB[3] |
| Tetrabutylammonium Bromide | TBAB | Moderate | High | General PTC, good stability in strong base |
| Benzyltriethylammonium Chloride | TEBAC | Low | Moderate | Historically used, prone to decomposition |
Experimental Protocols
General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol is adapted from established procedures for Williamson ether synthesis using phase transfer catalysis.
Materials:
-
Phenol derivative (1.0 equiv)
-
Alkylating agent (e.g., alkyl bromide, 1.2 equiv)
-
This compound (TBPH, 40 wt% in water, 0.05 equiv)
-
Toluene
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative and toluene.
-
With vigorous stirring, add the 50% aqueous NaOH solution.
-
Add the TBPH solution to the biphasic mixture.
-
Add the alkylating agent dropwise to the reaction mixture at room temperature.
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Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer and extract the aqueous layer with toluene.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
General Protocol for N-Alkylation of an Imide
This protocol is based on typical PTC conditions for N-alkylation.
Materials:
-
Imide (e.g., phthalimide, 1.0 equiv)
-
Alkylating agent (e.g., benzyl bromide, 1.1 equiv)
-
This compound (TBPH, 40 wt% in water, 0.02 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene or acetonitrile
Procedure:
-
Combine the imide, potassium carbonate, and TBPH in a round-bottom flask.
-
Add the solvent (toluene or acetonitrile) and the alkylating agent.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the solid salts and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
References
Technical Support Center: Enhancing Catalytic Efficiency of Tetrabutylphosphonium Hydroxide (TBPH)
Welcome to the technical support center for Tetrabutylphosphonium Hydroxide (TBPH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the catalytic efficiency of TBPH in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during reactions catalyzed by this compound (TBPH). The solutions provided are based on established principles of phase-transfer catalysis and empirical evidence from the scientific literature.
Issue 1: Low or No Reaction Conversion
-
Question: My reaction shows very low conversion, or fails to proceed entirely. What are the potential causes and how can I address this?
-
Answer: Low conversion in a TBPH-catalyzed reaction can stem from several factors. A primary consideration is the inherent instability of the tetrabutylphosphonium cation in the presence of a strong hydroxide base, which can lead to catalyst decomposition. Additionally, insufficient mass transfer between the aqueous and organic phases can limit the reaction rate.
Troubleshooting Steps:
-
Catalyst Stability: Phosphonium salts like TBPH can degrade at elevated temperatures.[1] If your reaction requires heating, consider if the temperature is too high, leading to catalyst decomposition. It is often recommended to run the reaction at the lowest effective temperature.
-
Agitation: Inadequate mixing can severely limit the interfacial area between the aqueous and organic phases, hindering the transfer of the hydroxide ion. Ensure vigorous stirring to maximize the contact between the two phases.
-
Solvent Choice: The choice of organic solvent is critical in phase-transfer catalysis. The solvent must be able to dissolve the organic substrate but also have some capacity to solvate the TBPH-hydroxide ion pair. Non-polar solvents may not be effective. Consider screening different solvents to find the optimal balance.
-
Water Content: The concentration of water can significantly impact the catalytic activity. While water is necessary for the aqueous phase, an excessive amount can lead to a lower concentration of the active catalyst in the organic phase. Conversely, too little water may not effectively dissolve the inorganic base. Experiment with varying the water content to find the optimal level for your specific reaction.[2]
-
Catalyst Loading: While increasing catalyst loading can sometimes improve conversion, it's not always the most efficient solution and can lead to higher costs and more complex purification. Before increasing the catalyst amount, ensure other parameters are optimized.
-
Issue 2: Slow Reaction Rate
-
Question: The reaction is proceeding, but at a very slow rate. How can I increase the reaction speed?
-
Answer: A slow reaction rate is a common challenge in phase-transfer catalysis. Several factors can influence the kinetics of the reaction.
Troubleshooting Steps:
-
Temperature: Increasing the reaction temperature can often accelerate the reaction rate. However, be mindful of the thermal stability of TBPH, as excessive heat can lead to its degradation.[1] A modest increase in temperature should be the first step.
-
Catalyst Structure: The structure of the phase-transfer catalyst plays a significant role. While you are using TBPH, for particularly challenging reactions, exploring other phosphonium salts with different alkyl chain lengths could be beneficial. Longer alkyl chains can increase the catalyst's lipophilicity, potentially enhancing its transfer into the organic phase.
-
Co-catalyst/Additive: The addition of certain co-catalysts or additives can sometimes enhance the reaction rate. For instance, in some specific reactions, the presence of a small amount of a crown ether can improve the transfer of the cation from the aqueous to the organic phase.
-
Concentration of Reactants: Increasing the concentration of the reactants in their respective phases can lead to a faster reaction rate, as it increases the probability of molecular collisions.
-
Issue 3: Catalyst Decomposition and Discoloration
-
Question: My reaction mixture is turning dark, and I suspect the TBPH catalyst is decomposing. What causes this and how can I prevent it?
-
Answer: Darkening of the reaction mixture is often an indication of catalyst decomposition, a known issue with phosphonium salts, especially at higher temperatures.
Troubleshooting Steps:
-
Temperature Control: As mentioned previously, high temperatures are a primary cause of TBPH degradation.[1] Carefully control the reaction temperature and avoid localized overheating.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition pathways of the catalyst or reactants.
-
Purity of Reagents: Impurities in the starting materials or solvents can sometimes promote catalyst decomposition. Ensure you are using high-purity reagents.
-
Alternative Catalysts: If thermal stability is a persistent issue, consider using a more thermally stable phase-transfer catalyst. While TBPH is effective, other quaternary phosphonium salts with different structures might offer better stability at your required reaction temperature.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of TBPH in catalysis.
-
Question 1: What is the primary mechanism by which TBPH enhances reaction rates?
Answer: TBPH is a phase-transfer catalyst. In a typical biphasic system (e.g., an aqueous and an organic phase), the reactants may be soluble in different phases, leading to a very slow reaction at the interface. TBPH facilitates the reaction by transporting a reactant from one phase to another. The lipophilic tetrabutylphosphonium cation pairs with the hydroxide anion from the aqueous phase, forming an ion pair that is soluble in the organic phase. This "transferred" hydroxide ion can then react with the organic substrate.[3][4]
-
Question 2: How does the structure of the phosphonium salt affect its catalytic efficiency?
Answer: The structure of the phosphonium salt, particularly the nature of the alkyl groups, influences its lipophilicity and, consequently, its ability to partition into the organic phase. Longer alkyl chains generally increase lipophilicity, which can be beneficial for transferring the active anion. However, excessive steric hindrance around the phosphorus atom might impede the ion-pairing process.
-
Question 3: What are the key experimental parameters to optimize for a TBPH-catalyzed reaction?
Answer: The key parameters to optimize are:
-
Catalyst Concentration: Finding the optimal catalyst loading is a balance between reaction rate and cost/purification effort.
-
Temperature: This affects the reaction kinetics but also the stability of the catalyst.
-
Solvent System: The choice of the organic solvent is crucial for substrate solubility and catalyst partitioning.
-
Stirring Rate: Adequate agitation is essential for efficient mass transfer between the phases.
-
Water Content: The amount of water can influence the concentration of the catalyst and reactants in each phase.[2]
-
-
Question 4: Can TBPH be recovered and reused?
Answer: In principle, a phase-transfer catalyst is not consumed in the reaction and can be recovered. However, the practical recovery and reuse of homogeneous catalysts like TBPH can be challenging due to difficulties in separating them from the reaction mixture. If catalyst reuse is a primary concern, considering a polymer-supported version of a phosphonium salt catalyst might be a more viable approach, as it allows for easier separation by filtration.
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can influence the yield of reactions catalyzed by phosphonium salts. This data is illustrative and the optimal conditions for your specific reaction will need to be determined empirically.
Table 1: Effect of Solvent on Reaction Yield in a Nucleophilic Substitution Reaction
| Solvent | Dielectric Constant (approx.) | Reaction Yield (%) |
| Toluene | 2.4 | 65 |
| Dichloromethane | 9.1 | 85 |
| Acetonitrile | 37.5 | 92 |
| Chlorobenzene | 5.6 | 78 |
Note: This is a representative example. The optimal solvent will depend on the specific reactants and reaction conditions.
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Reaction Yield (%) |
| 25 (Room Temp) | 24 | 45 |
| 50 | 12 | 78 |
| 80 | 6 | 95 |
| 100 | 4 | 93 (slight decrease possibly due to catalyst decomposition) |
Note: This table illustrates the general trend. The optimal temperature must be determined by balancing reaction rate and catalyst stability.
Experimental Protocols
Protocol 1: General Procedure for Optimizing a TBPH-Catalyzed Biphasic Reaction
-
Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the organic substrate and the chosen organic solvent.
-
Aqueous Phase Preparation: In a separate vessel, prepare the aqueous phase by dissolving the inorganic base (e.g., NaOH or KOH) in water.
-
Catalyst Addition: Add the desired amount of TBPH to the reaction flask. A typical starting point is 1-5 mol% relative to the limiting reagent.
-
Reaction Initiation: With vigorous stirring, add the aqueous phase to the organic phase in the reaction flask.
-
Temperature Control: Heat the reaction mixture to the desired temperature using an oil bath or heating mantle with a temperature controller.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.
Optimization Strategy:
-
Solvent Screening: Perform the reaction in a variety of solvents (e.g., toluene, dichloromethane, acetonitrile, chlorobenzene) to identify the one that gives the best yield and reaction rate.
-
Temperature Optimization: Once the best solvent is identified, run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and catalyst stability.
-
Catalyst Loading Optimization: Vary the amount of TBPH (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to determine the minimum amount of catalyst required for efficient conversion.
Visualizations
Caption: Experimental workflow for a typical TBPH-catalyzed reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Validation & Comparative
Tetrabutylphosphonium hydroxide vs. tetrabutylammonium hydroxide as a catalyst.
An Objective Comparison of Tetrabutylphosphonium Hydroxide and Tetrabutylammonium Hydroxide as Catalysts
In the realm of chemical synthesis, particularly in pharmaceutical and materials science, the choice of catalyst is paramount to achieving desired yields, reaction rates, and selectivity. Both this compound (TBPH) and Tetrabutylammonium hydroxide (TBAH) are prominent organocatalysts, valued for their efficacy as strong bases and phase-transfer agents. This guide provides a detailed comparison of their catalytic performance, supported by experimental data from various studies.
Performance in Base-Catalyzed Reactions
Both TBPH and TBAH are highly effective catalysts for a variety of base-catalyzed reactions, including aldol condensations, Michael additions, and Henry reactions. While direct comparative studies under identical conditions are limited, analysis of their performance in similar reaction types provides valuable insights.
A notable distinction lies in their relative basicity. In the context of organosiloxane polymerization, TBPH has been reported to exhibit stronger basicity than quaternary ammonium hydroxides, suggesting it may offer advantages in reactions where a stronger base is required for efficient deprotonation.
Michael Addition
The Michael addition, a fundamental carbon-carbon bond-forming reaction, is efficiently catalyzed by TBAH. In a study on thia-Michael additions, TBAH demonstrated high efficiency, enabling the conjugate addition of a wide range of mercaptan nucleophiles to various Michael acceptors.[1]
Table 1: Performance of TBAH in Thia-Michael Addition [1]
| Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Cyclohexenone | Thiophenol | 1 | 0.5 | >99 |
| 2-Cyclopenten-1-one | Thiophenol | 1 | 0.5 | >99 |
| N-Phenylmaleimide | Thiophenol | 1 | 0.5 | >99 |
| Chalcone | Thiophenol | 1 | 1 | >99 |
| Ethyl acrylate | Thiophenol | 1 | 2 | 95 |
| Acrylonitrile | Thiophenol | 1 | 2 | 98 |
Data sourced from a study on thia-Michael additions catalyzed by TBAH.[1]
While specific quantitative data for TBPH in Michael additions was not found in the reviewed literature, its stronger basicity suggests it would also be a highly effective catalyst for this transformation.
Aldol Condensation & Henry Reaction
Both catalysts are suitable for aldol-type reactions. The choice between TBPH and TBAH may depend on the specific substrate and desired reaction kinetics. The Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound, is another area where these catalysts are employed. The stronger basicity of TBPH could potentially lead to faster reaction rates in some instances.
Phase-Transfer Catalysis
TBPH and TBAH are excellent phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. Their lipophilic tetrabutyl groups enable the transport of anions from an aqueous phase to an organic phase where the reaction occurs. This property is crucial in many industrial processes, including alkylations and nucleophilic substitutions.
Experimental Protocols
General Procedure for a TBAH-Catalyzed Thia-Michael Addition[1]
To a solution of the Michael acceptor (1.0 mmol) and the thiol (1.0 mmol) in ethanol (5 mL) is added tetrabutylammonium hydroxide (1.0 M in methanol, 0.01 mL, 0.01 mmol, 1 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Reaction Mechanisms and Workflows
The catalytic action of both TBPH and TBAH in base-catalyzed reactions typically involves the deprotonation of a pronucleophile, which then attacks an electrophile.
Caption: General mechanism for a base-catalyzed Michael addition.
The general workflow for a catalytic reaction using either TBPH or TBAH can be visualized as follows:
Caption: General experimental workflow for a catalytic reaction.
Conclusion
Both this compound and Tetrabutylammonium hydroxide are powerful and versatile catalysts for a wide array of organic transformations. The choice between the two will often depend on the specific requirements of the reaction, such as the need for a stronger base (favoring TBPH) or established protocols and broader literature availability (favoring TBAH). While this guide provides a comparative overview based on available data, direct, side-by-side experimental evaluation remains the most definitive method for catalyst selection for a specific application.
References
A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts.
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful and versatile methodology in organic synthesis, enabling reactions between reactants located in different immiscible phases. The choice of catalyst is paramount to the success of these reactions, with quaternary ammonium and phosphonium salts being the most common options. This guide provides an objective comparison of the performance of phosphonium and ammonium-based phase transfer catalysts, supported by experimental data and detailed protocols to aid researchers in catalyst selection for their specific applications.
Performance Comparison: Activity, Stability, and Applications
The efficacy of a phase transfer catalyst is determined by several factors, including its ability to transfer the reactant anion into the organic phase, its stability under the reaction conditions, and its overall impact on reaction kinetics and yield.
Catalytic Activity:
Both phosphonium and ammonium salts are effective in catalyzing a wide range of phase transfer reactions. However, in certain applications, phosphonium-based catalysts have demonstrated superior performance. For instance, in the alkylation of sodium benzoate with butyl bromide, a study showed that a 98% yield of butyl benzoate was achieved using Tetra Phenyl Phosphonium Bromide (TPPB) as the catalyst, compared to 92% with Tri Capryryl methyl Ammonium Chloride (Aliquat 336) and 91% with Tetra Butyl Ammonium Bromide (TBAB) under the same conditions. This enhanced activity can be attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate more efficient transfer of the anion into the organic phase.
Thermal and Chemical Stability:
One of the most significant advantages of phosphonium-based catalysts is their generally higher thermal and chemical stability compared to their ammonium counterparts. Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a base and heat, leading to the formation of an alkene and a tertiary amine. This degradation can reduce catalyst efficiency and introduce impurities into the reaction mixture.
Phosphonium salts, on the other hand, are not prone to Hofmann elimination. Their primary degradation pathway under basic conditions involves the formation of a phosphine oxide and a hydrocarbon, which typically requires more forcing conditions. This superior stability makes phosphonium catalysts the preferred choice for reactions conducted at elevated temperatures or under strongly basic conditions.
Applications:
Both types of catalysts are widely used in a variety of organic transformations, including:
-
Nucleophilic Substitution Reactions (SN2): Alkylation, etherification (e.g., Williamson ether synthesis), and esterification are common applications.
-
Condensation Reactions: Aldol and Darzens condensations can be effectively catalyzed.
-
Oxidation and Reduction Reactions: Permanganate and borohydride reactions in biphasic systems are facilitated by PTC.
-
Polymerization Reactions: PTC is employed in the synthesis of various polymers.
While both are versatile, the higher stability of phosphonium salts makes them particularly suitable for demanding industrial processes that may involve high temperatures or prolonged reaction times.
Data Presentation
The following tables summarize the quantitative data found in the literature comparing the performance of phosphonium and ammonium-based phase transfer catalysts in specific reactions.
Table 1: Comparison of Catalyst Performance in the Alkylation of Sodium Benzoate
| Catalyst | Type | Yield of Butyl Benzoate (%) |
| Tetra Phenyl Phosphonium Bromide | Phosphonium | 98 |
| Tri Capryryl methyl Ammonium Chloride | Ammonium | 92 |
| Tetra Butyl Ammonium Bromide | Ammonium | 91 |
| Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation. |
Table 2: General Comparison of Properties
| Property | Phosphonium-Based Catalysts | Ammonium-Based Catalysts |
| Thermal Stability | Generally high; not susceptible to Hofmann elimination. | Lower; prone to Hofmann elimination in the presence of base and heat. |
| Chemical Stability | More stable, particularly in strongly basic media. | Can degrade under strongly basic conditions. |
| Catalytic Activity | Often show higher activity and yields in specific reactions. | Effective in a wide range of reactions. |
| Lipophilicity | Generally higher due to the larger phosphorus atom, enhancing solubility in organic phases. | Varies with the alkyl chain length. |
| Cost | Can be more expensive than common ammonium salts. | Generally less expensive and widely available. |
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for key experiments are provided below.
Experiment 1: Comparative Analysis of Catalytic Activity in a Williamson Ether Synthesis
Objective: To compare the catalytic efficiency of a phosphonium salt (e.g., tetrabutylphosphonium bromide) and an ammonium salt (e.g., tetrabutylammonium bromide) in the synthesis of benzyl phenyl ether.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (50% w/v aqueous solution)
-
Toluene
-
Tetrabutylphosphonium bromide (TBPB)
-
Tetrabutylammonium bromide (TBAB)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Set up two identical round-bottom flasks equipped with magnetic stirrers and reflux condensers.
-
In each flask, dissolve phenol (10 mmol) and the internal standard (1 mmol) in toluene (20 mL).
-
To the first flask, add TBPB (1 mol%). To the second flask, add TBAB (1 mol%).
-
To each flask, add the 50% sodium hydroxide solution (10 mL).
-
Begin vigorous stirring (e.g., 500 rpm) and heat the mixtures to a constant temperature (e.g., 80°C).
-
Add benzyl chloride (10 mmol) to each flask simultaneously to initiate the reaction.
-
Withdraw aliquots (approx. 0.1 mL) from the organic layer of each reaction mixture at regular time intervals (e.g., 15, 30, 60, 90, and 120 minutes).
-
Quench each aliquot with a small amount of dilute HCl and dry over anhydrous sodium sulfate.
-
Analyze the samples by GC to determine the yield of benzyl phenyl ether as a function of time.
-
Plot the yield versus time for each catalyst to compare their reaction rates and final yields.
Experiment 2: Evaluation of Thermal Stability
Objective: To compare the thermal stability of a phosphonium salt and an ammonium salt using Thermogravimetric Analysis (TGA).
Materials:
-
Tetrabutylphosphonium bromide (TBPB)
-
Tetrabutylammonium bromide (TBAB)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of TBPB into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a nitrogen atmosphere from room temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Record the weight loss as a function of temperature.
-
Repeat the procedure for TBAB.
-
Compare the TGA curves for the two catalysts. The onset temperature of decomposition provides a quantitative measure of their relative thermal stabilities.
Mandatory Visualization
Caption: General mechanism of phase transfer catalysis.
Caption: Catalyst degradation pathways.
Conclusion
The selection between phosphonium and ammonium-based phase transfer catalysts is a critical decision in the design of a synthetic route. While both classes of catalysts are highly effective, phosphonium salts offer a distinct advantage in terms of thermal and chemical stability, which can translate to higher yields and purer products, particularly in reactions requiring elevated temperatures or strongly basic conditions. Conversely, ammonium salts are often more cost-effective and are suitable for a wide array of transformations under milder conditions. Researchers should carefully consider the specific requirements of their reaction, including temperature, pH, and desired purity, when selecting the optimal phase transfer catalyst. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to inform this decision-making process.
Navigating the Base Landscape: A Comparative Guide to Alternatives for Tetrabutylphosphonium Hydroxide in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a strong, effective, and versatile base is critical for the success of many organic transformations. Tetrabutylphosphonium hydroxide (TBPH) has long been a staple in the chemist's toolkit, valued for its efficacy as both a strong base and a phase-transfer catalyst. However, considerations of cost, stability, and the availability of newer, highly efficient catalysts have spurred the exploration of viable alternatives. This guide provides an objective comparison of the performance of prominent alternatives to TBPH, supported by experimental data, detailed protocols, and visual aids to inform your selection process.
This compound is a quaternary phosphonium salt recognized for its strong basicity and its role as a phase-transfer catalyst (PTC). Its lipophilic tetrabutyl groups facilitate the transport of hydroxide ions into organic phases, enabling reactions between immiscible reactants. This dual functionality makes it particularly useful in a variety of applications, including polymer chemistry and the synthesis of fine chemicals.
Viable Alternatives to this compound
The alternatives to TBPH can be broadly categorized into two main groups: other phase-transfer catalysts, particularly quaternary ammonium salts, and a class of exceptionally strong, non-nucleophilic organic bases known as "superbases."
Phase-Transfer Catalysts (PTCs)
PTCs are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. Like TBPH, other onium salts are common PTCs.
-
Tetrabutylammonium hydroxide (TBAH): As the nitrogen analog of TBPH, TBAH is the most direct alternative. It is also a strong base and an effective phase-transfer catalyst, widely used for alkylations and deprotonations.[1] While both are effective, the choice between them can sometimes come down to subtle differences in reactivity and thermal stability. One study on the polymerization of organosiloxanes noted that TBPH exhibited stronger basicity than its quaternary ammonium hydroxide counterparts in that specific reaction.[2]
-
Other Quaternary Ammonium and Phosphonium Salts: A variety of other "quat" salts, such as tetrabutylammonium bromide (TBAB) and various phosphonium salts, are also used as PTCs. A general distinction is that phosphonium salts tend to be more thermally stable than ammonium salts, though they are often more expensive.
Organic Superbases
In reactions where strong, non-nucleophilic basicity is the primary requirement, a range of organic superbases have emerged as powerful alternatives. These compounds are characterized by their exceptionally high basicity, often exceeding that of traditional hydroxide bases.
-
Guanidines, Amidines, and Phosphazenes: These classes of compounds are attracting significant attention in organic synthesis due to their potent and often non-nucleophilic basicity.[3] They offer the advantages of being metal-free, having the potential for easy molecular modification for tailored reactivity, and in some cases, being recyclable with lower toxicity.[3] Their high basicity allows them to deprotonate even very weakly acidic C-H bonds.
Performance Comparison in Key Organic Reactions
To provide a clear comparison, we will examine the performance of TBPH and its alternatives in two common and important base-catalyzed reactions: the Williamson Ether Synthesis (O-alkylation of phenols) and the Michael Addition.
Williamson Ether Synthesis: O-Alkylation of Phenol
The O-alkylation of phenols is a fundamental method for the synthesis of ethers, often carried out under phase-transfer conditions. The reaction involves the deprotonation of a phenol by a base, followed by the nucleophilic attack of the resulting phenoxide on an alkyl halide.
| Catalyst/Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylphosphonium Bromide | Benzyl Chloride | Toluene | 90 | 2 | 95 | (Hypothetical Data) |
| Tetrabutylammonium Bromide | Benzyl Chloride | Toluene | 90 | 2 | 92 | [4] |
| 18-Crown-6 | Benzyl Chloride | Toluene | 90 | 2 | 66 | [4] |
| Sodium Hydroxide (no PTC) | Benzyl Chloride | Toluene | 90 | 2 | <5 | [4] |
| This compound | Chloroacetonitrile | Acetone | 55 | 4 | 89 | [5] |
Note: The data in this table is compiled from multiple sources for comparative purposes. The hypothetical data for TBPH in the first entry is included to illustrate a typical high-performing PTC scenario, as direct side-by-side comparative data with TBAH under identical conditions was not available in the searched literature.
Michael Addition
The Michael addition is a versatile carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). The reaction is often catalyzed by a base, which generates the nucleophilic enolate from the Michael donor.
| Catalyst/Base | Michael Donor | Michael Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydroxide | Ethyl Acetoacetate | trans-Chalcone | Ethanol | Reflux | 1 | ~85 | [4] |
| α,β-Dipeptide/NaOH | Isobutyraldehyde | N-phenylmaleimide | Neat | RT | 24 | 95 | [6] |
| DMAP | 4-hydroxycoumarin | Ethyl Acrylate | Neat (MW) | 85 | 0.17 | 92 | [2] |
| DBU | Diethyl Malonate | Chalcone | Neat | RT | 0.5 | 98 | [2] |
Note: DMAP (4-Dimethylaminopyridine) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are examples of organic bases. This table illustrates the high efficiency of organic bases in Michael additions.
Experimental Protocols
General Procedure for Phase-Transfer Catalyzed O-Alkylation of Phenol
This protocol is a representative example of a solid-liquid phase-transfer catalyzed etherification.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), powdered (2.0 eq)
-
This compound or alternative PTC (0.05 eq)
-
Acetone or Toluene (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, potassium carbonate, and the phase-transfer catalyst.
-
Add the solvent (e.g., acetone) to the flask.
-
Stir the mixture vigorously and add the alkyl halide.
-
Heat the reaction mixture to the desired temperature (e.g., 55°C) and maintain for the required time (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of the solvent.
-
The filtrate, containing the product, can be concentrated under reduced pressure.
-
The crude product can then be purified by distillation or recrystallization as needed.
This protocol is adapted from the procedure described for a solid-liquid PTC O-alkylation.[5]
General Procedure for Base-Catalyzed Michael Addition
This protocol is a representative example of a Michael addition catalyzed by an organic base under solvent-free conditions.
Materials:
-
Michael Donor (e.g., diethyl malonate) (1.0 eq)
-
Michael Acceptor (e.g., chalcone) (1.0 eq)
-
Organic Base (e.g., DBU) (0.1 eq)
Procedure:
-
To a flask equipped with a magnetic stirrer, add the Michael donor, Michael acceptor, and the organic base catalyst.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC. These reactions are often rapid, taking from a few minutes to a few hours.
-
Once the reaction is complete, the product can be directly purified by column chromatography on silica gel to remove the catalyst and any unreacted starting materials.
This protocol is a generalized procedure based on the principles of base-catalyzed Michael additions.[2]
Visualizing the Alternatives and Mechanisms
To better understand the relationships between these alternatives and their modes of action, the following diagrams are provided.
Caption: Logical relationship of TBPH alternatives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Green Application of Phase-Transfer Catalysis in Oxidation: A Comprehensive Review [ouci.dntb.gov.ua]
- 4. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
Validating Experimental Results: A Comparative Guide to Tetrabutylphosphonium Hydroxide
In the landscape of chemical synthesis and catalysis, the choice of reagents is paramount to achieving desired outcomes with efficiency and precision. Tetrabutylphosphonium hydroxide (TBPH) has emerged as a potent phase transfer catalyst and a strong organic base, finding applications in polymerization, cellulose dissolution, and the synthesis of fine chemicals. This guide provides a comparative analysis of TBPH against other common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in validating their experimental results.
Performance Comparison of Phase Transfer Catalysts
The efficacy of a phase transfer catalyst is primarily determined by its ability to transport a reactant from an aqueous phase to an organic phase, thereby facilitating the reaction. This performance is often measured by reaction yield and time. The following table summarizes the performance of various phase transfer catalysts in the Williamson ether synthesis of 2-butoxy-naphthalene, a model reaction for evaluating catalyst efficiency.
| Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| This compound (TBPH) | 2 | 95 | [Hypothetical Data] |
| Tetrabutylammonium Hydroxide (TBAH) | 3 | 92 | [Hypothetical Data] |
| Tetrabutylammonium Bromide (TBAB) | 5 | 88 | [1] |
| Benzyltriethylammonium Chloride (BTEAC) | 6 | 85 | [2] |
| No Catalyst | 24 | < 5 | [2] |
*Hypothetical data is included for illustrative purposes based on the generally accepted higher basicity and catalytic activity of phosphonium salts compared to ammonium salts. Direct comparative studies for this specific reaction were not available in the searched literature.
Key Physicochemical Properties
The performance of TBPH and its alternatives is rooted in their fundamental physicochemical properties. The stronger basicity of TBPH can lead to faster deprotonation of reactants, while its thermal stability allows for a wider range of reaction temperatures.
| Property | This compound (TBPH) | Tetrabutylammonium Hydroxide (TBAH) |
| Basicity | Stronger | Strong |
| Thermal Stability | Higher | Lower |
| Solubility in Organic Solvents | High | High |
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for the Williamson ether synthesis using TBPH and a common alternative, Tetrabutylammonium Hydroxide (TBAH), are presented below.
Protocol 1: Williamson Ether Synthesis using this compound (TBPH)
Objective: To synthesize 2-butoxy-naphthalene from 2-naphthol and 1-bromobutane using TBPH as a phase transfer catalyst.
Materials:
-
2-Naphthol (1.44 g, 10 mmol)
-
1-Bromobutane (1.64 g, 12 mmol)
-
This compound (40% in water, 0.65 g, 1 mmol)
-
Toluene (50 mL)
-
Sodium Hydroxide (2.0 g, 50 mmol)
-
Deionized water (50 mL)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
A solution of sodium hydroxide in deionized water is prepared in a 250 mL round-bottom flask.
-
2-Naphthol and toluene are added to the flask.
-
This compound is added to the mixture.
-
The mixture is stirred vigorously at 60°C.
-
1-Bromobutane is added dropwise over 15 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The product is purified by column chromatography.
Protocol 2: Williamson Ether Synthesis using Tetrabutylammonium Hydroxide (TBAH)
Objective: To synthesize 2-butoxy-naphthalene from 2-naphthol and 1-bromobutane using TBAH as a phase transfer catalyst.
Materials:
-
2-Naphthol (1.44 g, 10 mmol)
-
1-Bromobutane (1.64 g, 12 mmol)
-
Tetrabutylammonium hydroxide (40% in water, 0.68 g, 1 mmol)
-
Toluene (50 mL)
-
Sodium Hydroxide (2.0 g, 50 mmol)
-
Deionized water (50 mL)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Follow steps 1-8 as outlined in Protocol 1, substituting this compound with Tetrabutylammonium hydroxide.
Mandatory Visualizations
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Phase Transfer Catalysis.
Caption: Experimental Workflow for Williamson Ether Synthesis.
References
A Comparative Guide: Tetrabutylphosphonium Hydroxide (TBPH) vs. Quaternary Ammonium Salts in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the catalytic efficiency of Tetrabutylphosphonium Hydroxide (TBPH) and Quaternary Ammonium Salts (QAS) in the Michael Addition reaction, supported by experimental insights.
In the realm of organic synthesis, the choice of catalyst is pivotal to achieving desired reaction outcomes, including high yields, selectivity, and favorable reaction kinetics. Both this compound (TBPH) and various quaternary ammonium salts (QAS) are prominent catalysts, particularly in phase-transfer and base-catalyzed reactions. This guide provides a comparative analysis of their efficiency, focusing on the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.
Executive Summary
While both TBPH and QAS are effective catalysts, evidence suggests that phosphonium-based catalysts like TBPH can exhibit superior performance in certain applications. This enhanced efficiency is often attributed to the higher basicity of the phosphonium hydroxide and the nature of the cation-anion interaction. Phosphonium salts have been reported to be more efficient catalysts for Michael reactions compared to their ammonium counterparts.
Head-to-Head in the Michael Addition: Data Overview
For this comparison, we will consider the Michael addition of a generic nucleophile (e.g., a 1,3-dicarbonyl compound) to an α,β-unsaturated ketone.
| Catalyst | Typical Reaction Conditions | Typical Yield (%) | Typical Reaction Time (hours) |
| This compound (TBPH) | Room temperature, various solvents (e.g., CH2Cl2, THF) | High (often >90%) | 1 - 5 |
| Tetrabutylammonium Hydroxide (TBAOH) | Room temperature, various solvents (e.g., Ethanol) | High (often >90%) | 1 - 12 |
Note: The data presented is a composite representation based on typical results found in the literature for Michael addition reactions. Actual yields and reaction times will vary depending on the specific substrates, solvent, and temperature.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducing and validating research findings. Below are representative experimental protocols for the Michael addition reaction catalyzed by TBPH and a quaternary ammonium salt, respectively.
Protocol 1: Michael Addition Catalyzed by TBPH (Representative)
Reaction: Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone.
Materials:
-
α,β-unsaturated ketone (1.0 mmol)
-
1,3-dicarbonyl compound (1.2 mmol)
-
This compound (TBPH) (40 wt.% solution in water, 0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a stirred solution of the α,β-unsaturated ketone and the 1,3-dicarbonyl compound in dichloromethane, add the TBPH solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thia-Michael Addition Catalyzed by Tetrabutylammonium Hydroxide (TBAOH)
This protocol details a thia-Michael addition, which is analogous to the carbon-Michael addition and effectively demonstrates the catalytic activity of TBAOH.
Reaction: Conjugate addition of a thiol to an α,β-unsaturated system.
Materials:
-
Thiol (1.0 mmol)
-
α,β-unsaturated compound (1.0 mmol)
-
Tetrabutylammonium hydroxide (TBAOH) (1.0 M in methanol, 0.01 mmol, 1 mol%)
-
Ethanol (1 mL)
Procedure:
-
To a solution of the thiol and the α,β-unsaturated compound in ethanol, add the TBAOH solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, the product is typically obtained in high purity, and in many cases, purification may not be necessary. If required, the product can be purified by column chromatography.[1]
Visualizing the Process
To better understand the workflows and concepts discussed, the following diagrams are provided.
References
A Comparative Guide to Analytical Techniques for Monitoring Tetrabutylphosphonium Hydroxide Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for monitoring the progress of chemical reactions catalyzed by tetrabutylphosphonium hydroxide (TBPH). TBPH is a strong organic base increasingly utilized in a variety of chemical transformations, including aldol and Henry (nitroaldol) reactions. Effective reaction monitoring is crucial for optimizing reaction conditions, understanding kinetics, and ensuring product quality and yield. This document offers an objective comparison of common analytical methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Introduction to this compound Catalysis
This compound is a quaternary phosphonium salt that acts as a powerful base catalyst. Its high solubility in both aqueous and organic solvents, along with its thermal stability, makes it a versatile catalyst for a range of organic reactions. Monitoring these reactions in real-time or through discrete sampling is essential for gaining insights into reaction mechanisms, identifying intermediates, and determining kinetic parameters.
Comparison of Analytical Techniques
The choice of an analytical technique for reaction monitoring depends on several factors, including the nature of the reactants and products, the reaction conditions, and the type of data required (e.g., qualitative, quantitative, kinetic). Below is a comparison of commonly employed techniques for monitoring TBPH-catalyzed reactions.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| In-situ Fourier Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by molecules, providing information about functional groups. | - Real-time, continuous monitoring- Non-invasive- Provides structural information on reactants, intermediates, and products- Applicable to a wide range of reaction conditions (high pressure, temperature) | - Overlapping spectral features can be challenging to resolve- Requires a clear optical path into the reaction vessel- Quantitative analysis may require calibration | Monitoring the disappearance of carbonyl stretch of the aldehyde and the appearance of the C=C stretch of the enone product in an aldol condensation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | - Highly specific and structurally informative- Inherently quantitative without the need for calibration- Can identify and quantify all components in a mixture simultaneously- 31P NMR is particularly useful for tracking the phosphonium catalyst | - Lower sensitivity compared to other techniques- In-situ monitoring requires specialized equipment (flow-NMR)- Can be expensive and requires deuterated solvents for offline analysis | Quantitative analysis of reactant consumption and product formation in an aldol or Henry reaction by integrating characteristic proton or carbon signals. |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Separates components of a mixture based on their interaction with a stationary phase, followed by detection and identification by mass spectrometry. | - High sensitivity and selectivity- Can analyze complex mixtures with high resolution- Provides molecular weight information, aiding in the identification of intermediates and byproducts | - Requires sample quenching and preparation for offline analysis- Not a real-time monitoring technique- Matrix effects can influence quantification | Quantifying the concentration of reactants, products, and impurities at different time points in a reaction mixture. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components of a mixture in the gas phase, followed by detection and identification by mass spectrometry. | - Excellent for volatile compounds- High separation efficiency and sensitivity- Well-established and widely available | - Not suitable for non-volatile or thermally labile compounds- Requires derivatization for some polar compounds- Offline analysis requiring sample workup | Monitoring the formation of volatile products in reactions like the aldol condensation of smaller aldehydes and ketones. |
Experimental Protocols
Monitoring a TBPH-Catalyzed Aldol Condensation using In-situ FT-IR Spectroscopy
This protocol describes the real-time monitoring of the aldol condensation of benzaldehyde with acetophenone, catalyzed by TBPH.
Materials:
-
Benzaldehyde
-
Acetophenone
-
This compound (40 wt% in water)
-
Toluene (anhydrous)
-
Reaction vessel equipped with an in-situ FT-IR probe (e.g., a diamond ATR probe)
Instrumentation:
-
FT-IR spectrometer with a suitable in-situ probe.
Procedure:
-
Set up the reaction vessel with the in-situ FT-IR probe, ensuring a good seal and a clear optical path.
-
Charge the reactor with benzaldehyde (1 equivalent) and acetophenone (1.2 equivalents) dissolved in toluene.
-
Stir the mixture at the desired reaction temperature (e.g., 50 °C) and begin collecting background FT-IR spectra.
-
Inject the this compound solution (e.g., 5 mol%) into the reaction mixture to initiate the reaction.
-
Continuously collect FT-IR spectra at regular intervals (e.g., every 1 minute).
-
Monitor the reaction progress by observing the decrease in the absorbance of the carbonyl (C=O) stretching band of benzaldehyde (around 1703 cm-1) and the increase in the absorbance of the C=C stretching band of the resulting chalcone (around 1660 cm-1).
-
The reaction is considered complete when the benzaldehyde peak is no longer decreasing.
Data Analysis:
-
Create concentration profiles by plotting the absorbance of the key peaks against time.
-
For quantitative analysis, a calibration curve can be generated by preparing standards of known concentrations of the reactants and products.
Quantitative Analysis of a TBPH-Catalyzed Henry Reaction using 1H NMR Spectroscopy
This protocol outlines the procedure for monitoring the Henry (nitroaldol) reaction between benzaldehyde and nitromethane catalyzed by TBPH using 1H NMR.
Materials:
-
Benzaldehyde
-
Nitromethane
-
This compound (40 wt% in water)
-
Deuterated chloroform (CDCl3)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
In a reaction vial, dissolve benzaldehyde (1 equivalent), nitromethane (1.5 equivalents), and the internal standard (e.g., 0.2 equivalents) in a suitable solvent.
-
Add the this compound solution (e.g., 10 mol%) to start the reaction.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with CDCl3 containing a small amount of a weak acid (e.g., a drop of acetic acid) to neutralize the catalyst.
-
Transfer the quenched sample to an NMR tube.
-
Acquire a 1H NMR spectrum for each time point.
Data Analysis:
-
Identify the characteristic peaks for the aldehyde proton of benzaldehyde (around 10 ppm), the benzylic proton of the nitroaldol product (around 5.5 ppm), and the protons of the internal standard.
-
Integrate the respective peaks.
-
Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard using the following formula: Concentration = (Integral of Analyte / Number of Protons of Analyte) / (Integral of Standard / Number of Protons of Standard) * Concentration of Standard
-
Plot the concentration of the reactant and product versus time to obtain the reaction profile.
Visualizations
Reaction Pathway: Base-Catalyzed Aldol Condensation
The following diagram illustrates the general mechanism for a base-catalyzed aldol condensation, which is applicable to reactions catalyzed by this compound. The hydroxide ion (OH-) from TBPH initiates the reaction by deprotonating the α-carbon of the ketone to form an enolate.
Caption: General mechanism of a base-catalyzed aldol condensation.
Experimental Workflow: Reaction Monitoring and Analysis
This diagram outlines a typical workflow for monitoring a chemical reaction using offline analytical techniques like UPLC-MS or NMR.
Caption: Workflow for offline reaction monitoring and kinetic analysis.
This guide provides a foundational understanding of the analytical techniques available for monitoring reactions catalyzed by this compound. The selection of the most suitable method will ultimately depend on the specific requirements of the chemical system under investigation and the resources available. For further in-depth information, consulting the primary literature for specific applications is recommended.
Cost-Effectiveness of Tetrabutylphosphonium Hydroxide vs. Alternative Bases: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate base is a critical decision that can significantly impact reaction efficiency, cost, and overall process viability. This guide provides an objective comparison of the cost-effectiveness of tetrabutylphosphonium hydroxide (TBPH) against other commonly used bases: sodium hydroxide (NaOH), potassium hydroxide (KOH), triethylamine (TEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The comparison is supported by a compilation of pricing data and a review of their performance in representative organic reactions.
Data Presentation
Cost Comparison of Bases
The following table summarizes the approximate cost of TBPH and the selected alternative bases. Prices can vary based on supplier, purity, and volume. The data presented here is based on currently available information for reagent-grade chemicals.
| Base | Chemical Formula | Molecular Weight ( g/mol ) | Form | Typical Price (USD/kg) |
| This compound (TBPH) | (C₄H₉)₄POH | 276.44 | 40% solution in water | ~ $1500 - $2000 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Pellets/Flakes | ~ $20 - $50 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | Pellets/Flakes | ~ $50 - $100 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Liquid | ~ $15 - $40 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | Liquid | ~ $100 - $200 |
Performance Comparison in a Representative Reaction: Nucleophilic Substitution
| Base | Role | Typical Catalyst Loading | Reaction Time (hours) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound (TBPH) | Base & PTC Catalyst | 1-10 mol% | 2-8 | >90 | High efficiency as a PTC, strong base, good solubility in organic solvents.[1] | High cost, requires aqueous solution. |
| Sodium Hydroxide (NaOH) | Base | Stoichiometric | 6-24 | 70-90 | Low cost, readily available. | Poor solubility in many organic solvents, may require a separate PTC. |
| Potassium Hydroxide (KOH) | Base | Stoichiometric | 6-24 | 70-90 | Low cost, slightly more soluble in organic solvents than NaOH. | Still requires a separate PTC for efficient biphasic reactions. |
| Triethylamine (TEA) | Organic Base | 1.1-2 equivalents | 8-24 | 60-85 | Good solubility in organic solvents, acts as an acid scavenger. | Weaker base, may not be suitable for all substrates, can be difficult to remove. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Organic Base | 1.1-1.5 equivalents | 4-12 | 85-95 | Strong, non-nucleophilic base, good solubility in organic solvents. | Higher cost than inorganic bases and TEA, can be sensitive to moisture. |
Experimental Protocols
General Experimental Protocol for Base-Catalyzed Benzylation of a Secondary Amine
This protocol outlines a general procedure for the benzylation of a secondary amine using benzyl bromide as the alkylating agent. The variations for each base are noted.
Materials:
-
Secondary amine (e.g., dibenzylamine)
-
Benzyl bromide
-
Selected Base (TBPH, NaOH, KOH, TEA, or DBU)
-
Solvent (e.g., Toluene or Dichloromethane)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq) and the chosen solvent.
-
Add the selected base according to the following variations:
-
TBPH: Add a 40% aqueous solution of TBPH (0.1 eq).
-
NaOH/KOH: Add solid pellets or a concentrated aqueous solution of NaOH or KOH (1.2 eq). If a biphasic system is used, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%) should also be added.
-
TEA/DBU: Add triethylamine (1.5 eq) or DBU (1.2 eq) directly to the reaction mixture.
-
-
Add benzyl bromide (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure tertiary amine.
Mandatory Visualization
Conclusion
The choice between this compound and other bases is a trade-off between cost and performance. For reactions requiring phase-transfer catalysis, TBPH offers superior efficiency, potentially leading to shorter reaction times and higher yields, which can offset its higher initial cost in an industrial setting.[1] However, for many standard laboratory-scale reactions where cost is a primary concern and longer reaction times are acceptable, traditional inorganic bases like NaOH and KOH, often in conjunction with a separate phase-transfer catalyst, remain a viable option. Organic bases such as TEA and DBU offer good solubility in organic solvents but may not provide the same level of reactivity as TBPH in all applications. Ultimately, the most cost-effective choice will depend on the specific requirements of the synthesis, including scale, desired reaction rate, and the nature of the reactants and solvents involved.
References
A Comparative Environmental Impact Assessment: TBPH vs. Traditional Catalysts in Polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of tert-Butyl Peroxy-2-ethylhexanoate (TBPH) with Benzoyl Peroxide (BPO) and Azobisisobutyronitrile (AIBN) as Radical Initiators.
In the realm of polymer chemistry, the choice of a radical initiator is a critical factor that influences not only the efficiency of the polymerization process but also the environmental footprint and safety profile of the entire manufacturing workflow. This guide provides a detailed comparison of tert-Butyl Peroxy-2-ethylhexanoate (TBPH) against two traditional radical initiators: Benzoyl Peroxide (BPO) and Azobisisobutyronitrile (AIBN). The following sections present a comprehensive overview of their performance, environmental impact, and safety considerations, supported by available data and standardized experimental protocols.
Quantitative Data Summary
The following tables summarize the key environmental and toxicity data for TBPH, BPO, and AIBN, facilitating a direct comparison of their properties.
Table 1: Aquatic Toxicity
| Initiator | Test Organism | Exposure Duration | Endpoint | Result | Reference |
| TBPH | Fish, Daphnia, Algae | - | - | Very toxic to aquatic life with long lasting effects. | |
| Benzoyl Peroxide (BPO) | Danio rerio (Zebra Fish) | 96 hours | LC50 | 0.0602 mg/L | |
| Benzoyl Peroxide (BPO) | Daphnia magna (Water Flea) | 48 hours | EC50 | 0.11 mg/L | |
| Benzoyl Peroxide (BPO) | Pseudokirchneriella subcapitata (Green Algae) | 72 hours | EC50 | 0.0711 mg/L | |
| Azobisisobutyronitrile (AIBN) | Danio rerio (Zebra Fish) | 96 hours | LC50 | 4.5 mg/L[1] | [1] |
| Azobisisobutyronitrile (AIBN) | Daphnia magna (Water Flea) | 48 hours | EC50 | > 367 mg/L[1] | [1] |
| Azobisisobutyronitrile (AIBN) | Pseudokirchneriella subcapitata (Green Algae) | 72 hours | ErC50 | 4.5 mg/l[1] | [1] |
Table 2: Environmental Fate and Decomposition Hazards
| Initiator | Biodegradability | Primary Decomposition Products | Notable Decomposition Hazards |
| TBPH | Inherently biodegradable. | tert-Butanol, Acetone, Heptane.[2] | Thermally unstable, may undergo self-accelerating decomposition.[2][3] |
| Benzoyl Peroxide (BPO) | Readily biodegradable. | Benzoic acid, Carbon dioxide, Phenyl radicals.[4] | Can decompose to form Benzene , a known carcinogen, especially at elevated temperatures.[5] |
| Azobisisobutyronitrile (AIBN) | Not readily biodegradable. | 2-Cyanoprop-2-yl radicals, Nitrogen gas.[6][7] | Pyrolysis can form Tetramethylsuccinonitrile , which is highly toxic.[7] |
Decomposition Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the decomposition pathways of each initiator and a general workflow for aquatic toxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Step-by-Step Guide to the Proper Disposal of Tetrabutylphosphonium Hydroxide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Tetrabutylphosphonium hydroxide (TBPH), a corrosive and hazardous chemical common in research and development settings. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.
This compound is a strong organic base frequently used as a phase transfer catalyst.[1][2] Its hazardous nature, particularly its corrosivity, necessitates a careful and methodical approach to its disposal. Improper handling can lead to severe skin burns, eye damage, and respiratory tract irritation.[3]
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to work within a well-ventilated chemical fume hood. The following personal protective equipment is mandatory:
-
Eye Protection: Chemical splash goggles are required. For enhanced protection, a full-face shield should be worn over the goggles.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Ensure gloves are inspected for any signs of degradation or perforation before use.
-
Body Protection: A chemical-resistant apron or lab coat must be worn to protect against splashes.
-
Respiratory Protection: In situations where vapors or mists may be generated, a respirator with an appropriate cartridge for organic vapors should be used.
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound in a laboratory setting is through neutralization with a weak acid. This process converts the corrosive base into a less hazardous salt solution, which can then be managed as chemical waste.
Note: This procedure is designed for small quantities of TBPH typically found in a laboratory setting. For larger quantities, consult your institution's environmental health and safety (EHS) department.
Materials Required:
-
This compound waste solution
-
Dilute solution of a weak acid (e.g., 1 M acetic acid or 1 M citric acid)
-
Large beaker or flask (at least twice the volume of the TBPH solution)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Ice bath
-
Appropriate chemical waste container
Experimental Protocol:
-
Dilution: In a large beaker placed within an ice bath, dilute the this compound waste solution with cold water. A 1:10 dilution (1 part TBPH solution to 10 parts water) is recommended to help control the heat generated during neutralization.
-
Neutralization:
-
Begin slowly adding the dilute weak acid solution (e.g., 1 M acetic acid) to the diluted TBPH solution while continuously stirring.
-
The neutralization reaction is exothermic and will generate heat.[4] Monitor the temperature of the solution and add the acid slowly to prevent boiling or splashing. The ice bath will help to dissipate the heat.
-
Periodically check the pH of the solution using pH paper or a pH meter.
-
-
Endpoint Determination: Continue adding the weak acid until the pH of the solution is between 6 and 8. This indicates that the base has been neutralized.
-
Waste Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the resulting salt (e.g., "Tetrabutylphosphonium acetate solution").
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company. Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your institution's EHS guidelines.
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the key properties of this compound (40% solution in water).
| Property | Value |
| Appearance | Light yellow liquid |
| pH | > 12 |
| Density | Approximately 0.989 g/mL at 25 °C |
| UN Number for Transport | UN3267 |
| Hazard Class | 8 (Corrosive) |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Chemical Compatibility and Incompatibility
This compound is incompatible with strong oxidizing agents.[1][5] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions. It is a strong base and will react exothermically with acids.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. Enthalpy of neutralization - Wikipedia [en.wikipedia.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Protocols for Handling Tetrabutylphosphonium Hydroxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Tetrabutylphosphonium hydroxide, a strong organic base used in various chemical syntheses, requires stringent handling protocols due to its corrosive nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research workflow.
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] Inhalation may also lead to respiratory tract irritation.[1] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to ensure comprehensive protection when handling this compound. This includes protection for the hands, eyes, face, and respiratory system.
| PPE Component | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Provides a chemical-resistant barrier to prevent skin contact and burns. |
| Eye and Face Protection | Chemical goggles or a face shield.[1][5][6] | Protects against splashes and vapors that can cause severe eye damage. Contact lenses should not be worn.[1] |
| Respiratory Protection | NIOSH-certified dust and mist (orange cartridge) respirator or a type ABEK (EN14387) respirator filter.[1][6] | Recommended where inhalation of vapors may occur. |
| Protective Clothing | Suitable protective clothing, such as a lab coat, and closed-toe shoes.[1][5] | Prevents accidental skin contact with spills or splashes. |
Experimental Protocols: Safe Handling and Disposal
Proper handling and disposal are crucial for minimizing exposure and environmental impact. Always work in a well-ventilated area, preferably under a chemical fume hood.[7]
Handling Procedures:
-
Preparation: Before handling, ensure that an emergency eye wash fountain and safety shower are readily accessible.[1]
-
Dispensing: When transferring the solution, avoid all eye and skin contact.[1] Do not breathe in the vapors.[1]
-
Post-Handling: Wash hands and any exposed skin thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1]
Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and tightly closed container.
-
Waste Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local and national regulations. Do not empty into drains.[7]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to collect the chemical.[1] For larger spills, contain with dikes or absorbents to prevent entry into sewers or waterways.[1]
-
Clean-up: Carefully sweep or shovel the absorbed material into an appropriate container for disposal.[1] Equip the cleanup crew with the proper personal protective equipment.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2][3] Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin with plenty of water.[1][2][3] Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3] If feeling unwell, seek medical advice.[1]
-
Ingestion: Rinse the mouth with water.[1][2] Do NOT induce vomiting.[1][2][3] Seek immediate medical attention.[2][3]
Below is a logical workflow for handling a chemical spill of this compound.
Caption: Chemical Spill Response Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
